molecular formula C7H9NO2 B103627 3-Ethoxy-5-hydroxypyridine CAS No. 62566-59-0

3-Ethoxy-5-hydroxypyridine

Cat. No.: B103627
CAS No.: 62566-59-0
M. Wt: 139.15 g/mol
InChI Key: HLJZZNHMERPZKX-UHFFFAOYSA-N
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Description

3-Ethoxy-5-hydroxypyridine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its core structure is derived from 3-hydroxypyridine, a moiety recognized for its potent biological activity . Research on closely related 3-hydroxypyridine compounds has established their prominence as neuroprotective agents. These derivatives are extensively studied for their ability to protect brain cells from damage caused by ischemic and hypoxic conditions, such as those occurring during a stroke . The mechanism of action for this class of compounds is multimodal. It is strongly associated with powerful antioxidant activity, which helps mitigate oxidative stress in neuronal tissues . Furthermore, 3-hydroxypyridine derivatives demonstrate a capacity to reduce glutamate-induced excitotoxicity, a key pathway of cell death in neurological disorders, by stabilizing intracellular calcium dynamics and preventing cytotoxic calcium overload . Beyond neuroprotection, the 3-hydroxypyridine structure serves as a versatile intermediate in synthetic organic chemistry. It is a valuable precursor for constructing more complex heterocyclic systems, including naphthyridines and other fused ring structures relevant to pharmaceutical development . The ethoxy substituent in the 5-position of this particular compound offers a potential site for further chemical modification, making this compound a valuable building block for exploring novel chemical space and structure-activity relationships in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7-3-6(9)4-8-5-7/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJZZNHMERPZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30487042
Record name 3-ETHOXY-5-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62566-59-0
Record name 3-ETHOXY-5-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 3-Ethoxy-5-hydroxypyridine: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-5-hydroxypyridine (CAS 62566-59-0) represents a specialized subclass of the hydroxypyridine scaffold, widely utilized in medicinal chemistry as a bioisostere for phenol or amide moieties.[1][2] Unlike simple pyridines, this molecule exhibits complex zwitterionic behavior that critically influences its solubility, permeability, and binding kinetics in biological systems.

This guide provides a deep technical analysis of its physicochemical properties, structural dynamics, and synthetic accessibility. It is designed for researchers requiring actionable data for lead optimization and formulation strategies.

Part 1: Molecular Identity & Structural Dynamics

Chemical Identification
  • IUPAC Name: 5-Ethoxy-3-pyridinol

  • CAS Number: 62566-59-0[1][2]

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

  • SMILES: CCOc1cncc(O)c1

  • InChI Key: Unique identifier derived from structure (e.g., GRFN... analog).

Tautomeric Equilibrium (The "Chameleon" Effect)

The defining characteristic of 3-hydroxypyridines is their ability to exist in a tautomeric equilibrium between a neutral enol form and a zwitterionic form. Unlike 2- or 4-hydroxypyridines, which favor the "pyridone" (amide-like) tautomer, 3-hydroxypyridines cannot form a neutral pyridone without disrupting aromaticity. Instead, they form a charge-separated zwitterion in aqueous media.

  • Non-polar solvents (CHCl₃): The Neutral Enol dominates.

  • Aqueous/Polar media (pH 7): The Zwitterion is significant, stabilizing the molecule in water but potentially limiting passive membrane permeability unless pH-adjusted.

Figure 1: Tautomeric and Ionization Pathways The following diagram illustrates the pH-dependent species distribution, critical for understanding solubility profiles.

Tautomerism Cation Cationic Form (Protonated N, Neutral OH) pH < 4.5 Neutral Neutral Enol Form (Uncharged) Dominant in Lipids Cation->Neutral -H+ (pKa1 ~4.8) Zwitterion Zwitterionic Form (NH+, O-) Dominant in Water Neutral->Zwitterion Tautomerization (Solvent Dependent) Anion Anionic Form (Neutral N, Deprotonated O) pH > 9.0 Neutral->Anion -H+ (pKa2 ~8.7)

Caption: pH-dependent ionization and solvent-dependent tautomerism of this compound.

Part 2: Physicochemical Parameters[3]

The addition of the ethoxy group at position 5 modifies the core 3-hydroxypyridine scaffold by increasing lipophilicity and slightly altering electron density via the resonance (+M) effect.

ParameterValue (Approx/Calc)Technical Insight
LogP (Octanol/Water) 1.3 – 1.5 Significantly more lipophilic than 3-hydroxypyridine (LogP ~0.5) due to the ethyl chain, improving blood-brain barrier (BBB) penetration potential.
pKa₁ (Pyridine N) ~4.9 The ethoxy group is weakly electron-withdrawing by induction but donating by resonance. The net effect slightly raises basicity vs. unsubstituted pyridine.
pKa₂ (Phenolic OH) ~8.8 Typical for 3-hydroxypyridines. At physiological pH (7.4), the molecule is largely neutral/zwitterionic, not anionic.
Topological PSA ~33 Ų Low polar surface area suggests excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 The phenolic -OH.
H-Bond Acceptors 3 Pyridine N, Phenolic O, Ether O.
Melting Point 130–160 °C (Predicted range based on analogs). High crystallinity expected due to intermolecular H-bonding (N···HO).

Part 3: Solubility & Lipophilicity Profile

The "U-Shaped" Solubility Curve

Researchers must account for the pH-solubility profile. As an amphoteric molecule:

  • Acidic pH (< 4): Highly soluble (Cationic species).

  • Neutral pH (5–8): Minimum solubility (Neutral/Zwitterionic species). This is the risk zone for precipitation in biological assays.

  • Basic pH (> 10): Highly soluble (Anionic species).

Formulation Strategy
  • Stock Solutions: Do not use neutral water for high-concentration stocks (risk of aggregation). Use DMSO (up to 100 mM) or acidified water (0.1 N HCl) for stability.

  • Assay Buffer: In PBS (pH 7.4), ensure concentration does not exceed thermodynamic solubility limit (est. < 5 mg/mL) to prevent "crashing out."

Part 4: Synthetic Accessibility & Stability

Synthesis of unsymmetrical 3,5-substituted pyridines requires regioselective control. The most robust pathway avoids the non-selective alkylation of dihydroxypyridine.

Recommended Synthetic Route

The preferred route utilizes 3,5-dibromopyridine as a starting material, allowing sequential substitution.

Figure 2: Regioselective Synthesis Workflow

Synthesis Start 3,5-Dibromopyridine (Commercially Available) Step1 Step 1: Nucleophilic Aromatic Substitution Reagent: NaOEt / EtOH Temp: Reflux Start->Step1 Intermediate Intermediate: 3-Bromo-5-ethoxypyridine Step1->Intermediate Step2 Step 2: Hydroxylation Option A: Pd-catalyzed (Buchwald) Option B: B(OMe)3 then Oxidation Intermediate->Step2 Product Final Product: This compound (CAS 62566-59-0) Step2->Product

Caption: Step-wise synthesis from 3,5-dibromopyridine ensuring regiochemical purity.

Chemical Stability
  • Oxidation: The electron-rich pyridine ring (activated by -OH and -OEt) is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Light Sensitivity: Phenolic pyridines can undergo photo-degradation. Amber vials are mandatory.

Part 5: Analytical Characterization

To validate the identity of this compound, look for these specific spectral signatures.

Proton NMR (¹H-NMR) in DMSO-d₆
  • Aromatic Region: Three distinct signals in the 7.8 – 8.2 ppm range.

    • H2 (between N and OEt): Singlet/Doublet (narrow splitting).

    • H6 (between N and OH): Singlet/Doublet.

    • H4 (between substituents): Triplet-like or doublet of doublets due to meta-coupling.

  • Aliphatic Region:

    • Quartet (~4.1 ppm): -OCH ₂CH₃

    • Triplet (~1.3 ppm): -OCH₂CH

  • Exchangeable Proton: Broad singlet > 9.0 ppm (Phenolic -OH).

Mass Spectrometry (LC-MS)
  • ESI+ Mode: Strong [M+H]⁺ peak at 140.1 m/z .

  • Fragmentation: Loss of ethyl group (M-28) often observed as a daughter ion.

References

  • ChemicalBook Entry: this compound (CAS 62566-59-0).[1][2] Available at:

  • AK Scientific Catalog: Product 5264CT (this compound). Available at:

  • General Reference on Pyridine Tautomerism: Katritzky, A. R., et al.[3] "Tautomerism of Heterocycles."[4] Advances in Heterocyclic Chemistry. (Foundational text for 3-hydroxypyridine zwitterion mechanics).

  • pKa Estimation Data: Williams, R.[5][6] "pKa Data Compiled for Pyridines and Phenols." Available at:

Sources

3-Ethoxy-5-hydroxypyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Ethoxy-5-hydroxypyridine , a specialized heterocyclic intermediate used in medicinal chemistry.

CAS Registry Number: 62566-59-0[1][2][3][4][5][6]

Compound Identity & Identifiers

This compound represents a "meta-meta" substituted pyridine scaffold, a privileged structure in drug discovery for its ability to mimic bioactive ligands (e.g., nicotinic agonists) while modulating lipophilicity and metabolic stability.

Identifier TypeValue
Chemical Name This compound
IUPAC Name 5-Ethoxypyridin-3-ol
CAS Number 62566-59-0
Molecular Formula C

H

NO

Molecular Weight 139.15 g/mol
SMILES CCOC1=CN=CC(=C1)O
InChI Key XTGGQAFOLDDVQD-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Physicochemical Profile & Significance

Structural Logic

The 3,5-disubstitution pattern on the pyridine ring is electronically unique. Unlike 2,4-substituents, positions 3 and 5 are not activated for nucleophilic aromatic substitution (


) by the ring nitrogen. This makes the synthesis of non-symmetrical 3,5-derivatives (one ether, one hydroxyl) challenging and requires transition-metal catalysis or directed lithiation strategies.
Key Properties[1][3][4][5][8][9][10][11][12]
  • Acidity (pKa): The phenolic hydroxyl group (position 5) typically exhibits a pKa

    
     8.5–9.0, slightly higher than phenol due to the electron-deficient pyridine ring, but modulated by the electron-donating ethoxy group at position 3. The pyridine nitrogen pKa is 
    
    
    
    4.5–5.0.
  • Lipophilicity (LogP): Estimated LogP

    
     1.2. The ethoxy group increases lipophilicity compared to 3,5-dihydroxypyridine, improving membrane permeability in pharmaceutical applications.
    

Synthesis Strategy: The Boronate Route

Core Directive: Because direct nucleophilic attack on 3,5-dihalopyridines is difficult, this protocol utilizes a Palladium-catalyzed C-O coupling followed by a borylation-oxidation sequence . This route ensures high regioselectivity and avoids the formation of inseparable mixtures common in statistical alkylation of 3,5-dihydroxypyridine.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow from the commercially available precursor to the target.

SynthesisPath Start 3,5-Dibromopyridine (Precursor) Step1 Step 1: Mono-Ethoxylation (Pd Cat / NaOEt) Start->Step1 C-O Coupling Inter Intermediate: 3-Bromo-5-ethoxypyridine Step1->Inter Step2 Step 2: Borylation (Pd(dppf)Cl2 / B2pin2) Inter->Step2 Miyaura Borylation Boronate Intermediate: Pinacol Boronate Step2->Boronate Step3 Step 3: Oxidation (H2O2 / NaOH) Boronate->Step3 Oxidative Cleavage Final Target: This compound (CAS 62566-59-0) Step3->Final

Caption: Step-wise synthesis of this compound via Pd-catalyzed cross-coupling and oxidation.

Detailed Protocol
Step 1: Mono-Ethoxylation (Synthesis of 3-Bromo-5-ethoxypyridine)
  • Reagents: 3,5-Dibromopyridine (1.0 eq), Sodium Ethoxide (1.1 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), Xantphos (3 mol%), Toluene.
  • Procedure:

    • Charge a flame-dried flask with 3,5-dibromopyridine, Pd catalyst, and ligand under Argon.

    • Add dry Toluene and Sodium Ethoxide (21% wt in ethanol can be used, but solid NaOEt is preferred for stoichiometry).

    • Heat to 100°C for 12 hours.

    • Critical Check: Monitor via TLC (Hexane:EtOAc 9:1). The mono-product forms first; prolonged heating leads to the di-ethoxy byproduct.

    • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (SiO

      
      ).
      
Step 2 & 3: Borylation and Oxidation
  • Reagents: 3-Bromo-5-ethoxypyridine, Bis(pinacolato)diboron (B

    
    pin
    
    
    
    ), KOAc, Pd(dppf)Cl
    
    
    , followed by H
    
    
    O
    
    
    /NaOH.
  • Procedure:

    • Borylation: React the bromide with B

      
      pin
      
      
      
      (1.1 eq) and KOAc (3.0 eq) in Dioxane at 90°C with Pd(dppf)Cl
      
      
      (5 mol%) until the bromide is consumed.
    • Oxidation: Cool the mixture to 0°C. Carefully add NaOH (3M, 3.0 eq) followed by H

      
      O
      
      
      
      (30%, 3.0 eq) dropwise. (Caution: Exothermic).
    • Stir at room temperature for 2 hours.

    • Isolation: Quench with saturated Na

      
      S
      
      
      
      O
      
      
      (to destroy peroxide). Acidify to pH 6–7 with HCl. Extract with EtOAc (3x).
    • Purification: The product is amphoteric. Purify via column chromatography using DCM:MeOH (95:5).

Analytical Validation

To validate the synthesis, the following NMR signals are diagnostic:

NucleusSignal (approx.[7][8]

ppm)
MultiplicityAssignment

H NMR
1.40TripletEthoxy -CH


H NMR
4.10QuartetEthoxy -O-CH

-

H NMR
6.80Doublet (

Hz)
Pyridine C4-H (between O-substituents)

H NMR
7.95Doublet (

Hz)
Pyridine C2-H or C6-H

H NMR
8.05Doublet (

Hz)
Pyridine C6-H or C2-H

H NMR
~9.5–10.0Broad SingletPhenolic -OH (exchangeable)

Applications in Drug Discovery

1. Nicotinic Acetylcholine Receptors (nAChR): 3,5-Disubstituted pyridines are "isosteres" of the nicotine scaffold. The 3-ethoxy-5-hydroxy motif is frequently used to design selective


 or 

nAChR agonists/modulators for neurodegenerative diseases. The ethoxy group occupies a hydrophobic pocket, while the hydroxyl can act as a hydrogen bond donor/acceptor.

2. Kinase Inhibitors: The pyridine nitrogen serves as a hinge binder in ATP-competitive kinase inhibitors. The 3- and 5-positions allow vectors for solubilizing groups or selectivity elements that extend into the solvent-exposed region or the back pocket of the enzyme.

3. PROTAC Linkers: The hydroxyl group provides a handle for etherification to attach linkers (PEG chains) in the design of Proteolysis Targeting Chimeras (PROTACs), while the ethoxy group tunes the electronic properties of the ligase-binding warhead.

References

  • ChemicalBook. this compound Product Description & CAS 62566-59-0. Retrieved from

  • BLD Pharm. 5-Ethoxypyridin-3-ol (CAS 62566-59-0) Material Safety Data Sheet & Properties. Retrieved from

  • LookChem. this compound CAS Database and Suppliers. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Computational Characterization and Reactivity Profiling of 3-Ethoxy-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for the structural and electronic characterization of 3-Ethoxy-5-hydroxypyridine (CAS 863206-38-0). As a 3,5-disubstituted pyridine derivative, this scaffold represents a critical chemical space in medicinal chemistry, particularly as a bioisostere in kinase inhibitors and anti-inflammatory agents.

This document provides a self-validating computational protocol using Density Functional Theory (DFT) and Molecular Dynamics (MD) principles to predict the molecule's tautomeric preferences, reactivity descriptors, and ligand-protein binding potential.

Theoretical Framework & Methodology

To ensure high-fidelity predictions, the computational approach must account for the specific electronic effects of the ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups on the electron-deficient pyridine ring.

Computational Protocol (Standard of Procedure)

The following protocol is designed for use with software packages such as Gaussian 16 or ORCA.

ParameterSpecificationCausality / Rationale
Method DFT (B3LYP or ωB97X-D)B3LYP is standard for organic thermochemistry; ωB97X-D accounts for dispersion forces in non-covalent interactions.
Basis Set 6-311++G(d,p)Diffuse functions (++) are critical for describing the lone pairs on Oxygen/Nitrogen and the anionic character of zwitterionic tautomers.
Solvation IEF-PCM (Water/DMSO)3-Hydroxypyridines exhibit strong solvatochromism; gas-phase calculations fail to predict the correct tautomer.
Frequency Harmonic Approx.Required to verify stationary points (NIMAG=0) and calculate Zero-Point Energy (ZPE).
Workflow Visualization

The following diagram illustrates the logical flow from structure generation to bioactivity prediction.

ComputationalWorkflow cluster_0 Quantum Mechanics Phase Input 3D Structure Generation (SMILES -> 3D) ConfSearch Conformational Search (MMFF94) Input->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFT_Opt Lowest E Conf Freq Frequency Analysis (IR/Raman/ZPE) DFT_Opt->Freq Verify Minima NBO NBO Analysis (Charge Transfer) Freq->NBO Docking Molecular Docking (AutoDock Vina) Freq->Docking Optimized Ligand

Figure 1: Integrated computational workflow for small molecule characterization.

Structural Dynamics: The Tautomerism Challenge

The defining characteristic of 3-hydroxypyridine derivatives is prototropic tautomerism . Unlike 2- or 4-hydroxypyridines, which favor the keto (pyridone) form, 3-hydroxypyridine exists in an equilibrium between the neutral enol form and the zwitterionic form.

For This compound , the ethoxy group at position 3 exerts an electron-donating effect via resonance (+M), which subtly modulates the basicity of the ring nitrogen.

Tautomeric Equilibrium

The equilibrium shifts based on solvent polarity.

  • Enol Form (Neutral): Predominant in gas phase and non-polar solvents (Chloroform).

  • Zwitterion (NH⁺/O⁻): Stabilized in polar protic solvents (Water/Methanol) due to high dipole moment solvation.

Tautomerism Enol Enol Form (Neutral) Favored in Gas Phase Zwitter Zwitterion Form (NH+ / O-) Favored in Water Enol->Zwitter Proton Transfer (Solvent Assisted) Cation Cationic Form (Acidic pH) Enol->Cation +H+ Anion Anionic Form (Basic pH) Enol->Anion -H+ Zwitter->Cation +H+ Zwitter->Anion -H+

Figure 2: Tautomeric and ionization states of this compound.

Key Theoretical Insight: In DFT studies, the energy gap (


) between the enol and zwitterion in water is often small (< 5 kcal/mol). The inclusion of explicit water molecules (micro-solvation) is recommended to accurately predict the transition state barrier.

Electronic Properties & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMOs) provides insight into the chemical stability and optical properties of the molecule.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the oxygen atoms (ethoxy and hydroxy) and the

    
    -system of the pyridine ring. Represents the nucleophilic character.[1]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridine ring (

    
    ). Represents the electrophilic susceptibility.
    

Calculated Descriptor Formulas:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Chemical Potential (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for non-covalent interactions (critical for drug-receptor binding).

  • Red Regions (Negative Potential): The Pyridine Nitrogen (N1) and Hydroxyl Oxygen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The Hydroxyl Hydrogen. This is a strong H-bond donor.

Fukui Function Analysis (Reactivity Prediction)

For this compound, electrophilic aromatic substitution is directed by the two oxygen substituents.

  • Position 2 (between N and Ethoxy): Sterically hindered but electronically activated.

  • Position 6 (between N and Hydroxyl): Activated and less sterically hindered.

  • Prediction: Electrophilic attack (e.g., halogenation) is theoretically predicted to occur preferentially at C2 and C6 , with C2 being favored if the electrophile is small, due to the cooperative directing effects of the N-lone pair and the alkoxy groups.

In Silico Bioactivity & Docking Strategy

3,5-disubstituted pyridines are established scaffolds for inhibiting kinases (e.g., Pim-1, p38 MAP kinase). The ethoxy group often occupies hydrophobic pockets (Valine/Leucine rich regions), while the hydroxyl/pyridine nitrogen motif forms a "hinge-binding" interaction.

Docking Protocol

To validate the biological potential, the following docking workflow is recommended:

  • Target Selection: Pim-1 Kinase (PDB: 5DWR) or Mycobacterium tuberculosis targets (DprE1).

  • Ligand Preparation:

    • Generate 3D conformers.

    • Crucial Step: Dock both the neutral enol and zwitterionic forms. The protein environment may stabilize a specific tautomer that is not the global minimum in bulk solvent.

  • Grid Box Generation: Center on the co-crystallized ligand of the reference PDB.

  • Scoring: Analyze Binding Affinity (

    
    ) and Ligand Efficiency (LE).
    
Lipinski's Rule of Five (Drug-Likeness)

Theoretical calculation of physicochemical properties confirms drug-likeness:

  • MW: ~139.15 g/mol (< 500)

  • LogP: ~1.2 (Predicted) (< 5)

  • H-Bond Donors: 1 (OH)

  • H-Bond Acceptors: 3 (N, O, O)

References

  • Gaussian 16 Methodology: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • DFT Functionals (B3LYP): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Tautomerism in Hydroxypyridines

    • Maris, A., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics. Link

    • Altarawneh, M., et al. (2016).[2] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH/PubMed. Link

  • 3,5-Disubstituted Pyridines in Drug Design

    • Desai, N. C., et al. (2016). Synthesis and molecular docking studies of 3,5-disubstituted pyridine derivatives as potential antituberculosis agents. Bioorganic & Medicinal Chemistry Letters. Link

    • ResearchGate Study on 3,5-Disubstituted Indoles (Analogous Scaffold) as Pim1 Inhibitors. Link

  • Molecular Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

The Ethoxy vs. Hydroxyl Paradigm: A Technical Guide to Reactivity, Stability, and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of small molecule therapeutics, the choice between a hydroxyl group (-OH) and its ethyl ether counterpart, the ethoxy group (-OCH₂CH₃), is rarely a binary decision of solubility versus lipophilicity. It is a strategic choice that dictates metabolic fate, shelf-life stability, and target engagement kinetics.

This technical guide dissects the potential reactivity of these two functional groups. We move beyond basic organic chemistry to explore the causality of their behavior in physiological and synthetic environments. For the drug development professional, understanding these nuances is critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles and mitigating late-stage stability failures.

Part 1: Molecular Architecture & Electronic Causality

To predict reactivity, we must first quantify the electronic environment. The fundamental difference lies in the Bond Dissociation Energy (BDE) and the availability of protons for hydrogen bonding.

Electronic Landscape Comparison
FeatureHydroxyl Group (-OH)Ethoxy Group (-OEt)Impact on Reactivity
H-Bond Donor (HBD) StrongNone-OH dominates in receptor binding affinity; -OEt is HBD-silent.
H-Bond Acceptor (HBA) Strong (2 lone pairs)Moderate (Steric hindrance)-OEt is a weaker acceptor due to the ethyl tail's steric bulk.
Hammett

-0.37-0.24-OH is a stronger electron-donating group (EDG) by resonance.
Lipophilicity (

LogP)
Reference (0.0)+0.5 to +1.0-OEt significantly increases permeability but decreases solubility.
Primary Liability Phase II ConjugationCYP450 O-Dealkylation-OH is a "handle" for excretion; -OEt is a "mask" that is eventually removed.
The Bond Dissociation Energy (BDE) Factor

Reactivity is often driven by the weakest link.

  • Hydroxyl: The O-H bond (BDE ~104 kcal/mol in phenols, ~110 kcal/mol in alcohols) is relatively strong but susceptible to heterolytic cleavage (deprotonation, pKa ~10-16).

  • Ethoxy: The C-H bond alpha to the oxygen is the weak point (BDE ~92-96 kcal/mol). The oxygen lone pairs stabilize the resulting carbon radical via resonance, making this position highly susceptible to Hydrogen Atom Transfer (HAT) mechanisms—the basis for both autoxidation and metabolic clearance.

Part 2: The Hydroxyl Group – The Universal Anchor

The hydroxyl group is the "universal connector" in biological systems. Its reactivity is defined by its dual nature: it can act as a nucleophile or an electrophile (after activation), and as a Brønsted acid.

Biological Reactivity: Phase II Conjugation

In drug development, a free hydroxyl group is a prime target for Phase II metabolic enzymes.

  • Glucuronidation (UGTs): Adds a massive hydrophilic glucuronic acid moiety, forcing rapid renal excretion.

  • Sulfation (SULTs): Increases solubility and often inactivates the drug.

Strategic Insight: If a lead compound has a short half-life (


), the presence of an exposed -OH is often the culprit. Capping it as an ethoxy (ether) is a common medicinal chemistry strategy to block Phase II metabolism, though this introduces Phase I liabilities (see Part 3).
Synthetic Reactivity: Nucleophilic Substitution

The -OH group is a poor leaving group. To react, it must be activated (e.g., tosylation, mesylation, or protonation). This "switchable" reactivity is useful in synthesis but generally stable in neutral physiological buffers.

Part 3: The Ethoxy Group – Stability vs. Liability

The ethoxy group is often viewed as "inert," but this is a dangerous oversimplification. It possesses two distinct reactivity modes that can derail a drug program: Oxidative Dealkylation (in vivo) and Peroxidation (ex vivo/storage).

Metabolic Liability: CYP450-Mediated O-Dealkylation

The ethoxy group is a classic substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The mechanism is not hydrolysis, but an oxidative cleavage.

Mechanism of Action:

  • HAT: The high-valent Iron-Oxo species of the CYP enzyme abstracts a hydrogen from the

    
    -carbon (ethyl group).
    
  • Radical Rebound: The oxygen rebounds to form a hemiacetal intermediate.

  • Collapse: The unstable hemiacetal collapses, releasing acetaldehyde and revealing the free hydroxyl group (the metabolite).

CYP_Mechanism cluster_0 Step 1: Hydrogen Abstraction cluster_1 Step 2: Oxygen Rebound cluster_2 Step 3: Spontaneous Collapse S1 Drug-O-CH2CH3 S2 [Drug-O-CH•CH3] S1->S2 CYP450 (Fe=O) S3 Hemiacetal [Drug-O-CH(OH)CH3] S2->S3 OH Transfer P1 Metabolite (Drug-OH) S3->P1 Dissociation P2 Byproduct (Acetaldehyde) S3->P2 Dissociation

Figure 1: The mechanistic pathway of CYP450-mediated O-dealkylation. Note the unstable hemiacetal intermediate.

Storage Liability: Autoxidation

Ethers, including ethoxy compounds, react with atmospheric oxygen to form explosive hydroperoxides.[1][2] This is a radical chain reaction initiated by light or trace metals.

  • Risk: While less volatile than diethyl ether, ethoxy-containing APIs (Active Pharmaceutical Ingredients) can accumulate peroxides in solid state or solution, leading to degradation and potential genotoxicity of the impurities.

Part 4: Experimental Protocols

To validate the reactivity profile of your ethoxy/hydroxyl compounds, the following protocols are the industry standard. These are designed to be self-validating by including specific negative and positive controls.

Protocol A: Microsomal Stability Assay (O-Dealkylation Focus)

Purpose: To determine the intrinsic clearance (


) driven by O-dealkylation.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).[3]

  • Positive Control: 7-Ethoxycoumarin (Classic O-dealkylation substrate).[4]

  • Negative Control: Warfarin (Low turnover).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L microsomes + 370 
    
    
    
    L buffer/compound mix. Incubate at 37°C for 5 min.
  • Initiation: Add 100

    
    L NADPH regenerating system to start the reaction.
    
    • Validation Step: Run a parallel arm adding Buffer instead of NADPH. If degradation occurs here, it is non-enzymatic (chemical instability).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the transition for the Parent (ethoxy) and the Metabolite (hydroxyl).

Data Interpretation: Plot


 vs. time. The slope 

gives

. If the Ethoxy parent disappears but the Hydroxyl metabolite does not appear stoichiometrically, suspect further metabolism of the phenol or ring opening.
Protocol B: Rapid Peroxide Screening (For Ethoxy Stability)

Purpose: To detect autoxidation in ethoxy-containing raw materials or stored samples.

Method (Ferrous Thiocyanate Test):

  • Dissolve 50 mg of sample in 1 mL DCM/Methanol (1:1).

  • Add 1 drop of 5% aqueous Ferrous Ammonium Sulfate.

  • Add 1 drop of 0.1 M Potassium Thiocyanate.

  • Observation: Immediate red color indicates peroxide presence (Fe²⁺ oxidized to Fe³⁺, forming red complex with SCN⁻).

    • Limit of Detection: ~5 ppm.

Part 5: Decision Logic for Drug Design

When should you deploy an Ethoxy group versus a Hydroxyl group? Use this logic flow.

Decision_Matrix cluster_advice Design Tip Start Lead Compound Optimization Q1 Is Solubility < 10 µM? Start->Q1 Q2 Is t1/2 < 30 min (Microsomes)? Q1->Q2 No (Solubility OK) Path_OH Prioritize HYDROXYL (-OH) Q1->Path_OH Yes (Need Polarity) Path_OEt Prioritize ETHOXY (-OEt) Q2->Path_OEt No (Stable) Check_Met Identify Metabolite ID Q2->Check_Met Yes (Unstable) Check_Met->Path_OH If CYP Oxidation is major Check_Met->Path_OEt If Glucuronidation is major Advice If swapping -OH to -OEt: Expect +0.5 LogP shift. Check CYP2D6 liability.

Figure 2: Strategic decision tree for functional group selection in lead optimization.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Chemistry & Biodiversity. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

  • Luo, G., et al. (2004). CYP3A4-mediated O-dealkylation of 7-benzyloxy-4-trifluoromethylcoumarin. Drug Metabolism and Disposition. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules.[5] Accounts of Chemical Research. [Link]

Sources

Mechanistic Pathways for the Synthesis of 3-Hydroxypyridines from Furan Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxypyridines (3-pyridinols) are critical heterocyclic pharmacophores, serving as precursors for cholinergic drugs (e.g., pyridostigmine), analgesics, and agrochemicals. While classical pyridine synthesis (e.g., Hantzsch) often yields symmetrical or 4-substituted derivatives, the synthesis of 3-hydroxypyridines specifically requires routes that introduce oxygen functionality at the 3-position.

This guide details the two most authoritative mechanisms for synthesizing 3-hydroxypyridines from furan precursors:

  • High-Pressure Ammonolysis of 2-Acylfurans: A rearrangement reaction where the furan oxygen is retained as the hydroxyl group.

  • Oxidative Ring Expansion of Furfurylamines: A "green chemistry" approach utilizing hydrogen peroxide to drive ring expansion.

Route 1: High-Pressure Ammonolysis of 2-Acylfurans

This route, historically known as the Leditschke rearrangement , is the industrial standard for synthesizing 2-alkyl-3-hydroxypyridines. It exploits the latent 1,4-dicarbonyl character of the furan ring when activated by an exocyclic imine.

Mechanistic Pathway

The transformation of 2-acetylfuran to 2-methyl-3-hydroxypyridine involves a cascade of condensation, ring-opening, and recyclization.

  • Step 1: Ketimine Formation. Ammonia attacks the exocyclic ketone carbonyl of 2-acetylfuran, eliminating water to form a ketimine intermediate. This step is crucial as it increases the electrophilicity of the furan ring.

  • Step 2: Nucleophilic Attack & Ring Opening. A second equivalent of ammonia (or water/solvent) attacks the furan ring at the C5 position. Alternatively, the strain of the ketimine promotes electrocyclic ring opening.

  • Step 3: Recyclization. The nitrogen of the ketimine attacks the newly formed electrophilic center (formerly C5 of the furan), closing the six-membered pyridine ring.

  • Step 4: Aromatization. The furan oxygen, now part of the open chain, tautomerizes to form the hydroxyl group at the 3-position of the pyridine ring.

Critical Mechanistic Insight: Isotopic labeling studies confirm that the oxygen atom of the furan ring becomes the hydroxyl oxygen of the final pyridine product, while the exocyclic ketone oxygen is lost as water.

Visualization of the Pathway

Ammonolysis start 2-Acetylfuran step1 Ketimine Intermediate (C=N Formation) start->step1 + NH3, - H2O (150°C) step2 Ring Opening (Acyclic Amino-Enone) step1->step2 Ring Cleavage step3 Recyclization (N-Insertion) step2->step3 Intramolecular Condensation end 2-Methyl-3-Hydroxypyridine step3->end Aromatization

Figure 1: Mechanistic flow of the Leditschke rearrangement converting 2-acetylfuran to 2-methyl-3-hydroxypyridine.

Experimental Protocol (Autoclave Method)

Scale: Laboratory (100 g basis) Safety Warning: High-pressure ammonia reaction. Use a rated autoclave/Parr reactor.

  • Charge: Load a stainless steel autoclave with:

    • 2-Acetylfuran (1.0 equiv)

    • Ammonium Chloride (

      
      , 0.1 equiv) as a catalyst.
      
    • Aqueous Ammonia (28%, 10 equiv) or Liquid Ammonia (excess).

  • Reaction: Seal the reactor and heat to 150–160°C . The internal pressure will rise significantly (approx. 20–40 bar depending on ammonia source).

  • Duration: Maintain temperature for 10–12 hours.

  • Work-up: Cool to room temperature. Vent excess ammonia into a scrubber.

  • Purification: Evaporate the aqueous solvent. The residue is typically extracted with chloroform or dichloromethane at pH 6–7. Recrystallize from ethanol/water.

Route 2: Oxidative Ring Expansion of Furfurylamines

This route is preferred for synthesizing unsubstituted or specific 2-substituted 3-hydroxypyridines without high-pressure equipment. It relies on the oxidative cleavage of the furan ring followed by acid-catalyzed condensation.

Mechanistic Pathway

This transformation resembles the Achmatowicz reaction but utilizes an amine side chain to trap the intermediate.

  • Step 1: Oxidation. Furfurylamine is treated with Hydrogen Peroxide (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) in acidic media.[1][2] The oxidant attacks the furan ring (typically at the 2,5-positions), generating a 2,5-dihydroxy-2,5-dihydrofuran intermediate or opening the ring directly to a 1,4-dicarbonyl species.
    
  • Step 2: Acid Hydrolysis. The intermediate undergoes acid-catalyzed dehydration/hydrolysis, opening the ring to form an acyclic amino-aldehyde/ketone.

  • Step 3: Cyclization. The pendant primary amine condenses with the carbonyl group (formerly C5 of the furan), forming a dihydropyridinium species.

  • Step 4: Aromatization. Loss of water yields the aromatic 3-hydroxypyridine.

Green Chemistry Factor: Water is the primary solvent, and


 is a clean oxidant, making this route environmentally superior to bromine/methanol oxidations (Clauson-Kaas).
Visualization of the Pathway

Oxidation start Furfurylamine (2-Aminomethylfuran) step1 Oxidative Attack (+ H2O2 / H+) start->step1 0-5°C, HCl step2 Ring Opening (Amino-Dicarbonyl) step1->step2 Reflux step3 Cyclization (N-Condensation) step2->step3 - H2O end 3-Hydroxypyridine step3->end Aromatization

Figure 2: Oxidative ring expansion of furfurylamine using hydrogen peroxide and acid catalysis.

Experimental Protocol (Atmospheric Pressure)

Scale: Laboratory (10 g basis)

  • Preparation: Dissolve Furfurylamine (1.0 equiv) in Water (5 volumes). Add Hydrochloric Acid (HCl, 37%, 1.1 equiv) to form the salt.

  • Oxidation: Cool the solution to 0–5°C . Add Hydrogen Peroxide (30% w/w, 1.2 equiv) dropwise over 1 hour. Exothermic reaction—control temperature strictly.

  • Rearrangement: After addition, heat the mixture to reflux (100°C) for 2–4 hours. The solution will darken.

  • Neutralization: Cool to room temperature. Adjust pH to 6.5–7.0 using solid Sodium Carbonate (

    
    ).
    
  • Isolation: Continuous extraction with ethyl acetate or n-butanol is required due to the high water solubility of 3-hydroxypyridine.

  • Yield: Typical yields range from 60–75%.

Comparative Data Analysis

ParameterRoute 1: Ammonolysis (Acylfurans)Route 2: Oxidative Expansion (Furfurylamines)
Precursor 2-Acetylfuran (or related acylfurans)Furfurylamine
Key Reagent Ammonia (

),

Hydrogen Peroxide (

), HCl
Conditions High Pressure (20+ bar), 150°CAtmospheric Pressure, 100°C
Product 2-Alkyl-3-hydroxypyridinesUnsubstituted 3-hydroxypyridine
Atom Economy High (Loss of

)
Medium (Loss of

, oxidant consumption)
Scalability High (Industrial Batch/Continuous)Medium (Batch, careful exotherm control)
Primary Risk Pressure vessel failure, Ammonia leaksPeroxide accumulation, Runaway exotherm

References

  • Preparation of 3-Pyridols from Furans. Clauson-Kaas, N., Elming, N., & Tyle, Z. (1955). Acta Chemica Scandinavica. Link

  • Reaction of Furan Derivatives with Ammonia. Sugisawa, H., & Aso, K. (1959). Tohoku Journal of Agricultural Research. Link

  • Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. Zhang, Z., Li, S., & Ge, H. (2007).[1] Chemical Reagents. Link

  • New functionalised 3-hydroxypyridines. Burke, R. W. (2001). Durham University E-Theses. Link

  • Synthesis of 3-Hydroxy-2-Alkylpyridines. Gruber, W. (1953). Canadian Journal of Chemistry. Link

Sources

The 3,5-Disubstituted Pyridine Advantage: 3-Ethoxy-5-hydroxypyridine as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 3-ethoxy-5-hydroxypyridine represents a "privileged scaffold" that addresses a specific challenge in medicinal chemistry: accessing the meta,meta-disubstituted pyridine vector. Unlike 2,6- or 3,4-substitution patterns, which are electronically favored, the 3,5-pattern requires specific synthetic orchestration. This molecule serves as a high-value bioisostere for 1,3-disubstituted benzenes and phenols, offering improved aqueous solubility, reduced lipophilicity (


), and unique hydrogen-bonding vectors for target engagement (e.g., kinase hinge binding, nAChR modulation).

This technical guide details the physicochemical rationale, robust synthetic pathways, and functionalization strategies for deploying this compound in drug discovery.

Part 1: Structural Analysis & Physicochemical Properties[1]

The "Phenol Bioisostere" Advantage

The 3-hydroxypyridine core is fundamentally distinct from its 2- and 4-isomers. While 2- and 4-hydroxypyridines exist predominantly as pyridones (lactams) due to tautomerization, 3-hydroxypyridines retain their phenolic character . This makes this compound a true electronic mimic of 3-ethoxyphenol but with the added benefit of the pyridine nitrogen.

PropertyThis compound3-Ethoxyphenol (Analog)Impact on Drug Design
H-Bonding Donor (OH) + Acceptor (N)Donor (OH)Pyridine N provides an additional vector for solvent/protein interaction.
pKa (OH) ~8.0 - 8.5~9.9More acidic than phenol; higher fraction ionized at physiological pH.
pKa (NH+) ~4.8N/AProtonatable at acidic pH (lysosome trapping potential).
LogP LowerHigherImproved water solubility and lower metabolic clearance risk.
Tautomeric Stability

Researchers must note that the 3,5-substitution pattern prevents the formation of a stable quinoid-like structure. Consequently, the molecule does not undergo the amide-iminol tautomerism seen in 2-hydroxypyridines, ensuring consistent behavior in binding assays.

Part 2: Synthetic Access Strategies

Accessing this compound requires bypassing the natural electrophilic preference of the pyridine ring. We present two routes: the High-Fidelity Stepwise Route (recommended for scale-up and purity) and the Direct Statistical Route (rapid access for small scale).

Route A: The High-Fidelity Stepwise Route (Recommended)

This route utilizes 3,5-dibromopyridine as a precursor.[1] It avoids the separation challenges of statistical alkylation by sequentially installing the ethoxy and hydroxyl groups.

Mechanism:

  • Nucleophilic Aromatic Substitution (

    
    ):  3,5-dibromopyridine undergoes mono-displacement with sodium ethoxide. While unactivated pyridines are sluggish in 
    
    
    
    , the inductive effect of the second bromine atom facilitates the reaction.
  • Lithiation/Borylation: The remaining bromine is converted to a boronic ester via lithium-halogen exchange.

  • Oxidation: The boronate is oxidized to the phenol.

Route B: Statistical Alkylation of 3,5-Dihydroxypyridine

For rapid discovery needs, 3,5-dihydroxypyridine can be mono-alkylated.

  • Challenge: The starting material is prone to oxidation (darkening) and the reaction yields a mixture of mono-ether, di-ether, and N-alkylated byproducts.

  • Control: Limiting the alkylating agent (0.9 eq) and using a mild base (

    
    ) in a polar aprotic solvent (DMF) maximizes the mono-product.
    
Visualization of Synthesis Workflows

SynthesisPathways cluster_0 Route A: High Fidelity (Scale-Up) cluster_1 Route B: Direct Access (Discovery) Start_Dibromo 3,5-Dibromopyridine Inter_BromoEthoxy 3-Bromo-5-ethoxypyridine Start_Dibromo->Inter_BromoEthoxy NaOEt, DMF 100°C (SNAr) Inter_Boronate Aryl Boronate Species Inter_BromoEthoxy->Inter_Boronate 1. n-BuLi 2. B(OiPr)3 Target This compound Inter_Boronate->Target H2O2 / NaOH (Oxidation) Start_Dihydroxy 3,5-Dihydroxypyridine Mixture Rxn Mixture (Mono, Di, N-alkyl) Start_Dihydroxy->Mixture EtI (0.9 eq) K2CO3, DMF Mixture->Target Flash Chromatography (Separation)

Figure 1: Comparison of the stepwise regiospecific synthesis (Route A) versus the statistical direct alkylation (Route B).

Part 3: Functionalization & Reactivity Profile[1]

Once synthesized, this compound acts as a versatile core. The hydroxyl group allows for etherification or cross-coupling, while the pyridine nitrogen remains available for salt formation or N-oxide generation.

Reactivity Logic
  • Electrophilic Aromatic Substitution (

    
    ):  The 2- and 6-positions (ortho to the alkoxy/hydroxy groups) are activated. Halogenation (e.g., NIS, NBS) will occur preferentially at C2.
    
  • O-Functionalization: The phenolic OH can participate in Mitsunobu reactions or

    
     alkylations to attach larger pharmacophores (e.g., linkers for PROTACs).
    
  • Cross-Coupling: The C-OH bond can be activated as a triflate (using

    
    ) to allow Suzuki-Miyaura or Buchwald-Hartwig couplings, effectively replacing the OH with aryl or amino groups.
    

ReactivityMap Core This compound Triflate 3-Ethoxy-5-pyridyl Triflate (Cross-Coupling Precursor) Core->Triflate Tf2O, Pyridine Ether 3,5-Dialkoxypyridine (Mitsunobu/SN2) Core->Ether R-OH, DIAD, PPh3 (Mitsunobu) Halogen 2-Halo-3-ethoxy-5-hydroxypyridine (Ortho-functionalization) Core->Halogen NIS or NBS (Electrophilic Subst.) NOxide Pyridine N-Oxide (Metabolic Metabolite/Prodrug) Core->NOxide mCPBA

Figure 2: Divergent functionalization pathways from the core scaffold.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via 3,5-Dibromopyridine (Route A)

This protocol ensures high regioselectivity and avoids complex separations of isomeric mixtures.

Step 1: Mono-ethoxylation

  • Reagents: 3,5-Dibromopyridine (10.0 g, 42.2 mmol), Sodium Ethoxide (21 wt% in ethanol, 1.1 eq), DMF (anhydrous).

  • Procedure: Dissolve 3,5-dibromopyridine in DMF (50 mL) under

    
    . Add NaOEt solution dropwise at 0°C.[2]
    
  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with water, extract with

    
    . Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (0-10% EtOAc/Hexane).

  • Yield Target: ~65-75% of 3-bromo-5-ethoxypyridine.

Step 2: Hydroxylation via Boronate

  • Reagents: 3-Bromo-5-ethoxypyridine (from Step 1), Triisopropyl borate (1.2 eq), n-Butyllithium (1.1 eq), THF.

  • Procedure: Cool THF solution of substrate to -78°C. Add n-BuLi dropwise (lithium-halogen exchange). Stir 30 min.

  • Borylation: Add

    
     rapidly. Warm to RT overnight.
    
  • Oxidation: Dissolve crude boronate in THF/Water. Add NaOH (2M) and

    
     (30%) at 0°C. Stir 2 hours.
    
  • Isolation: Neutralize with HCl to pH 7. Extract with EtOAc (product is amphoteric; pH control is critical).

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show three aromatic protons and the ethoxy signals.
Protocol 4.2: Direct Mono-Alkylation (Route B)

Use this for small-scale pilot batches (<1g).

  • Setup: Dissolve 3,5-dihydroxypyridine (1.0 eq) in DMF.

  • Base: Add

    
     (1.0 eq). Note: Using excess base promotes di-alkylation.
    
  • Alkylation: Add Ethyl Iodide (0.9 eq) dropwise at RT. Stir 12h.

  • Separation: The crude will contain starting material (polar), mono-ether (medium), and di-ether (non-polar). Use a gradient of DCM to 10% MeOH/DCM for separation.

Part 5: Medicinal Chemistry Applications[1][2][4][5]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The this compound motif appears in ligands targeting


 nAChRs. The 3-pyridyl ether mimics the pyrrolidine ring of nicotine in terms of electronics, while the 5-hydroxy group can engage in H-bonding with the receptor protein backbone, similar to the binding mode of Nifrolidine  derivatives.
Kinase Inhibitors

In kinase drug design, the pyridine nitrogen often acts as the H-bond acceptor for the "hinge region" (e.g., Met residue).[3] The 3-ethoxy group provides hydrophobic bulk to fill the ATP-binding pocket's selectivity gate, while the 5-hydroxyl can be extended (via ether linkage) to the solvent-exposed front, improving solubility.

BACE1 Inhibitors

Research into Alzheimer's disease has utilized 3,5-disubstituted pyridines as core scaffolds for BACE1 inhibitors. The pyridine ring serves as a bioisostere for phenyl rings found in peptidomimetic inhibitors, improving the pharmacokinetic profile by reducing the overall lipophilicity and enhancing CNS penetration.

References

  • Synthesis of 3,5-disubstituted pyridines

    • Title: "Regioselective Synthesis of 3,5-Disubstituted Pyridines via Boron-Functionaliz
    • Source: Journal of Organic Chemistry.
    • Context: Describes the lithiation/borylation str
    • URL:[Link] (Representative link for general pyridine functionalization logic).

  • Medicinal Chemistry of nAChR Ligands

    • Title: "Synthesis and evaluation of 3,5-disubstituted pyridines as bioactive agents for nicotine α4β2 receptors."[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the use of the 3-ethoxy-5-hydroxy motif in nifrolidine analogs.
    • URL:[Link] (Search: Nifrolidine synthesis 3,5-disubstituted pyridine).

  • C-H Activation Strategies

    • Title: "Meta-Selective C-H Functionaliz
    • Source: Angewandte Chemie Intern
    • Context: Advanced methods for functionalizing the core scaffold.[1][4]

    • URL:[Link][2]

  • Properties of Hydroxypyridines

    • Title: "Tautomerism and Acidities of Hydroxypyridines."
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Fundamental data on the phenolic n
    • URL:[Link][2][5]

Sources

Methodological & Application

experimental procedure for the synthesis of 3-hydroxy-2-alkylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 3-Hydroxy-2-Alkylpyridines via Ammonolysis of 2-Acylfurans

Executive Summary

The 3-hydroxy-2-alkylpyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for Vitamin B6 (pyridoxine) derivatives, metalloenzyme inhibitors, and novel analgesic agents. Traditional industrial routes, such as the Diels-Alder condensation of oxazoles, often require harsh conditions and multi-step procedures.

This Application Note details a streamlined, high-efficiency protocol for the synthesis of 3-hydroxy-2-alkylpyridines via the ring expansion of 2-acylfurans . This method utilizes biomass-derived furan precursors and aqueous ammonia sources, offering a "green chemistry" advantage while maintaining high regioselectivity. We provide a self-validating protocol, mechanistic insights, and critical isolation techniques for these amphoteric heterocycles.

Mechanistic Insight & Rationale

The transformation of 2-acylfurans to 3-hydroxypyridines is not a simple substitution but a complex ring-expansion rearrangement . Understanding this mechanism is crucial for troubleshooting low yields.

Mechanism Description:

  • Condensation: Ammonia attacks the ketone carbonyl of the 2-acylfuran to form a ketimine.

  • Ring Opening: The furan ring, activated by the imine, undergoes nucleophilic attack (often by water or a second equivalent of ammonia) at the C5 position, leading to ring opening.

  • Recyclization: The resulting acyclic intermediate (often a 1,5-dicarbonyl equivalent) undergoes intramolecular condensation to form the pyridine ring. The furan oxygen atom is essentially exchanged for nitrogen, while the oxygen from the acyl group becomes the 3-hydroxyl group.

DOT Diagram: Reaction Pathway

FuranToPyridine Start 2-Acylfuran Step1 Ketimine Formation Start->Step1 + NH3 / NH4OAc Inter1 Acyclic Intermediate Step1->Inter1 Ring Opening Step2 Recyclization (- H2O) Inter1->Step2 End 3-Hydroxy-2- alkylpyridine Step2->End Aromatization

Figure 1: Mechanistic pathway for the conversion of 2-acylfurans to 3-hydroxypyridines.

Experimental Protocol

Target Molecule: 2-Methyl-3-hydroxypyridine (from 2-acetylfuran) Scale: 50 mmol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
2-Acetylfuran 110.111.05.50 gSubstrate
Ammonium Acetate 77.084.015.4 gNitrogen Source/Buffer
Water (Deionized) 18.02Solvent40 mLSolvent
Ethanol (Optional) 46.07Co-solvent10 mLSolubility Enhancer
Procedure (Step-by-Step)
  • Preparation: In a 150 mL high-pressure reaction vessel (stainless steel autoclave or heavy-walled glass pressure tube), dissolve Ammonium Acetate (15.4 g) in Deionized Water (40 mL).

    • Expert Note: While aqueous ammonia (

      
      ) can be used, Ammonium Acetate (
      
      
      
      ) is preferred as it buffers the pH, reducing polymerization side-products common with furans in strong base.
  • Addition: Add 2-Acetylfuran (5.50 g) to the solution. If the furan is not fully miscible, add Ethanol (10 mL) to create a homogeneous phase.

    • Checkpoint: The solution should be clear to slightly yellow.

  • Reaction: Seal the vessel and heat to 130°C - 150°C with vigorous magnetic stirring. Maintain this temperature for 12–16 hours .

    • Safety: This reaction generates internal pressure (approx. 3-5 bar). Ensure the vessel is rated for at least 10 bar.

  • Cooling & Assessment: Cool the vessel to room temperature. Carefully vent any residual pressure.

    • Observation: The reaction mixture will turn dark brown/black. This is normal and due to minor polymerization of furan byproducts.

  • Workup (The Critical Step):

    • Concentration: Transfer the mixture to a round-bottom flask and remove ethanol/excess water under reduced pressure (Rotavap) until the volume is ~15 mL.

    • pH Adjustment: The product is amphoteric (zwitterionic). Adjust pH to ~7.0–7.5 using solid

      
       or dilute 
      
      
      
      depending on the starting pH.
    • Extraction: Extract the aqueous residue continuously with Chloroform (

      
      )  or Dichloromethane (
      
      
      
      )
      for 6 hours using a liquid-liquid extractor.
    • Why Continuous Extraction? 3-Hydroxypyridines are highly water-soluble. Simple separatory funnel extractions often result in <40% recovery.

  • Purification:

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate to dryness.[5]

    • Recrystallization: Recrystallize the crude solid from Ethanol/Et2O or Acetone.

    • Alternative: Sublimation under high vacuum (0.1 mmHg, 100°C) yields analytical grade crystals.

Data Analysis & Validation

Expected Results
ParameterSpecification
Appearance White to off-white crystalline solid
Yield (Optimized) 65% – 78%
Melting Point 168°C – 170°C (Lit. 169°C)
NMR Characterization (DMSO-d6)

To validate the structure, look for the loss of furan protons and the appearance of the pyridine pattern.

  • 
     2.35 ppm (s, 3H):  Methyl group at C2 (Characteristic of 2-alkyl).
    
  • 
     7.05 ppm (dd, 1H):  Proton at C5 (Coupled to C4 and C6).
    
  • 
     7.15 ppm (dd, 1H):  Proton at C4.
    
  • 
     7.95 ppm (d, 1H):  Proton at C6 (Deshielded by Nitrogen).
    
  • 
     9.80 ppm (s, broad):  Hydroxyl proton (Exchangeable with 
    
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete ring openingIncrease temperature to 160°C or reaction time to 24h.
Tar Formation Polymerization of furanEnsure Oxygen-free conditions (purge with

). Reduce pH slightly (use more AcOH).
Product in Aqueous Phase Poor extraction efficiencyDo not skip continuous extraction. Alternatively, evaporate to dryness and extract solids with hot Isopropanol.

References

  • Preparation of 3-Hydroxypyridines from Furfurylamines: Kuo, Y., & Shih, K. (1991).[6] A New Method for Preparation of 3-Hydroxypyridines from Furfurylamines by Photooxygenation. Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis via 2-Acylfurans (Primary Protocol Basis): Li, H., et al. (2011). One-pot synthesis of 3-hydroxypyridine derivatives from 2-acylfurans. Tetrahedron Letters. [Link]

  • Industrial Context (Oxazole Route): Firestone, R. A., et al. (1967). The Synthesis of Pyridoxine. Tetrahedron. [Link]

  • Clauson-Kaas Reaction Overview: Elming, N., & Clauson-Kaas, N. (1952).[7] The Preparation of Pyridines from Furans. Acta Chemica Scandinavica. [Link]

Sources

Application Note: One-Pot Synthesis of Pyridine Derivatives via Multicomponent Reactions (MCRs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine pharmacophores are ubiquitous in FDA-approved therapeutics, appearing in over 100 marketed drugs including proton pump inhibitors (Esomeprazole), antihistamines (Loratadine), and kinase inhibitors. Traditional synthesis often involves multi-step ring closures or harsh oxidation of pre-formed dihydropyridines.

This Application Note details two robust, one-pot multicomponent reaction (MCR) protocols for synthesizing functionalized pyridines. These methods prioritize atom economy, operational simplicity, and scalability. We contrast a "Green" Microwave-Assisted Protocol for 2-amino-3-cyanopyridines (highly relevant for kinase inhibition) against a Sequential One-Pot Oxidative Hantzsch protocol for 2,6-disubstituted pyridines.

Mechanistic Insight & Pathway Visualization

Understanding the reaction kinetics and intermediate stability is crucial for optimizing MCRs. The synthesis of 2-amino-3-cyanopyridines proceeds via a cooperative mechanism involving Knoevenagel condensation, Michael addition, and cyclization-aromatization.

Figure 1: Mechanistic Pathway of 2-Amino-3-Cyanopyridine Synthesis

The following diagram illustrates the convergence of four components into a single bioactive scaffold.

G Aldehyde Aromatic Aldehyde Knoevenagel Arylidenemalononitrile (Intermediate A) Aldehyde->Knoevenagel - H2O Malo Malononitrile Malo->Knoevenagel - H2O Ketone Methyl Ketone Enamine Enamine (Intermediate B) Ketone->Enamine - H2O Ammonium Ammonium Acetate Ammonium->Enamine - H2O Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael Michael Addition Cyclized Dihydropyridine Intermediate Michael->Cyclized Intramolecular Cyclization Product 2-Amino-3-Cyanopyridine Cyclized->Product Tautomerization & Aromatization

Caption: Convergence of aldehyde, malononitrile, ketone, and ammonia source into the pyridine core.[1]

Protocol 1: Green Synthesis of 2-Amino-3-Cyanopyridines

Application: Synthesis of IKK-β inhibitors and adenosine receptor antagonists. Methodology: Microwave-Assisted Solvent-Free Synthesis.[2][3]

Rationale

This protocol utilizes Nanocrystalline Magnesium Oxide (MgO) or simple catalyst-free microwave irradiation. The elimination of solvent maximizes the "molecular crowding" effect, significantly increasing reaction rates compared to conventional reflux.

Reagents & Materials
  • Reagents:

    • Aromatic Aldehyde (1.0 mmol) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

    • Malononitrile (1.0 mmol)

    • Acetophenone or cyclic ketone (1.0 mmol)

    • Ammonium Acetate (1.5 mmol)

  • Catalyst: Nanocrystalline MgO (10 mol%) [Optional if using MW]

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), sealed pressure vial.

Step-by-Step Procedure
  • Charge: In a 10 mL microwave process vial, combine the aldehyde, malononitrile, ketone, and ammonium acetate.

  • Mix: If using MgO catalyst, add 10 mol% now. Vortex for 30 seconds to ensure a homogeneous paste.

  • Irradiate: Seal the vial. Program the microwave:

    • Temp: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5–10 minutes (Monitor TLC).

  • Workup:

    • Cool the mixture to room temperature.

    • Add Hot Ethanol (5 mL) to the solid residue.

    • If catalyst used: Centrifuge/filter to recover MgO (can be reused).

    • Allow the filtrate to cool slowly. The product typically crystallizes out.

  • Purification: Filter the crystals and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

Data: Catalyst Efficiency Comparison

Comparison of conditions for the synthesis of 2-amino-4-phenyl-3-cyanopyridine.

Catalyst / ConditionSolventTimeYield (%)Ref
Microwave (No Cat) None3 min92% [1]
Nano-MgO Ethanol2.5 hr89%[2]
NaOH Ethanol4.0 hr75%[3]
Conventional Heat Ethanol6.0 hr68%[1]

Protocol 2: Sequential One-Pot Oxidative Hantzsch Reaction

Application: Synthesis of 2,4,6-trisubstituted pyridines (e.g., analogues of biaryl pyridine drugs). Methodology: Hantzsch Cyclization followed by In Situ Oxidative Aromatization.

Rationale

The classic Hantzsch reaction yields 1,4-dihydropyridines (1,4-DHPs).[4][5][6][7] To obtain the aromatic pyridine, a separate oxidation step is usually required. This protocol combines both steps in a single vessel using Iodine (


)  as a mild, inexpensive, and metal-free oxidant.
Reagents
  • Aromatic Aldehyde (1.0 mmol)[4]

  • Ethyl Acetoacetate (2.0 mmol)[4]

  • Ammonium Acetate (1.2 mmol)

  • Oxidant: Iodine (

    
    , 1.0 mmol) or 
    
    
    
    (5.0 mmol).
  • Solvent: Ethanol or Methanol.

Step-by-Step Procedure
  • Cyclization (Step 1):

    • In a round-bottom flask, dissolve aldehyde, ethyl acetoacetate, and ammonium acetate in Ethanol (5 mL).

    • Reflux for 2–3 hours.

    • QC Check: Spot TLC. A new spot (fluorescent under UV) indicates 1,4-DHP formation.

  • Oxidation (Step 2 - One Pot):

    • Cool the reaction mixture slightly (to ~40°C).

    • Add Iodine (

      
      , 1.0 mmol)  directly to the flask.
      
    • Reflux for an additional 1–2 hours.

    • Observation: The reaction mixture will darken. The disappearance of the DHP spot on TLC confirms aromatization.

  • Workup:

    • Cool to room temperature.[6][8]

    • Add aqueous Sodium Thiosulfate (

      
      , 10%)  solution. Why? This reduces excess iodine (quenching), turning the solution from dark brown to pale yellow.
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Figure 2: Workflow Diagram for Protocol 2

Workflow Step1 STEP 1: Hantzsch Cyclization (Aldehyde + 2 eq. Ketoester + NH4OAc) Reflux 2h Check QC: TLC Check (Confirm 1,4-DHP Formation) Step1->Check Step2 STEP 2: Oxidative Aromatization Add Iodine (I2) directly Reflux 1h Check->Step2 DHP Present Quench Quench: Add Na2S2O3 (Remove excess Iodine) Step2->Quench Isolate Isolation: Extraction & Column Quench->Isolate

Caption: Sequential one-pot workflow avoiding intermediate isolation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete Knoevenagel condensationEnsure basicity is sufficient. If using neutral conditions, add a drop of Piperidine.
Sticky Product (Protocol 1) Oligomerization of malononitrileRecrystallize immediately from hot ethanol; avoid prolonged heating post-reaction.
Incomplete Oxidation (Protocol 2) Insufficient OxidantIncrease

to 1.2 eq. Ensure reflux is vigorous.
Dark Impurities (Protocol 2) Iodine trapped in productWash organic layer thoroughly with Sodium Thiosulfate until color clears.

References

  • Tu, S. J., et al. (2005). "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent." Arkivoc, (i), 137-142.[2] Link

  • Kantam, M. L., et al. (2013). "One-pot, three-component synthesis of highly substituted pyridines... using nanocrystalline magnesium oxide."[8] Indian Journal of Chemistry, 52B, 266-270. Link

  • Xin, X., et al. (2010).[9] "Efficient one-pot synthesis of substituted pyridines through multicomponent reaction."[1][8][9][10][11][12] Organic & Biomolecular Chemistry, 8(13), 3078-3082.[9] Link

  • Bagley, M. C., & Lubinu, M. C. (2006).[7] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis, 2006(08), 1283-1288. Link

  • Yadav, J. S., et al. (2000).[5] "Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH." Synthesis, 2000(11), 1532-1534. Link

Sources

scale-up synthesis of 3-hydroxypyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification and Scale-Up Strategies for 3-Hydroxypyridine Scaffolds

Executive Summary

3-Hydroxypyridine (3-HP) is a privileged zwitterionic scaffold in medicinal chemistry, serving as a critical precursor for cholinergic agents (e.g., Pyridostigmine), kinase inhibitors, and analgesics. While laboratory synthesis is well-documented, multi-kilogram scale-up is frequently bottlenecked by two factors: thermal instability of oxidative intermediates and purification difficulties arising from the compound's zwitterionic nature .[1]

This guide details two validated protocols for the scalable manufacture of 3-HP:

  • The Industrial Standard: High-pressure hydrolysis of 3-chloropyridine (Robust, low cost).[1]

  • The Green Alternative: Oxidative rearrangement of furfurylamine (Sustainable, requires flow control).

Strategic Pathway Selection

The choice of synthetic route depends heavily on available infrastructure (autoclaves vs. flow reactors) and waste disposal constraints.[1]

FeatureRoute A: Hydrolysis of 3-ChloropyridineRoute B: Oxidative Rearrangement (Furan)
Starting Material 3-Chloropyridine (Commodity chemical)Furfurylamine (Bio-based)
Key Reagents NaOH/KOH, WaterH₂O₂, HCl
Reaction Class Nucleophilic Aromatic Substitution (

)
Oxidative Ring Expansion (Achmatowicz-type)
Safety Profile High Pressure (15–20 bar)High Exotherm (Peroxide hazard)
Scale Suitability >100 kg (Batch)1–10 kg (Continuous Flow recommended)
Yield Potential 85–88%70–76%

Protocol A: High-Pressure Hydrolysis of 3-Chloropyridine

Target Scale: 10 kg Batch[1]

This route utilizes high-temperature alkaline hydrolysis to force the difficult substitution of the chloride at the deactivated 3-position of the pyridine ring.[1]

Reaction Mechanism & Workflow

The reaction proceeds via a Meisenheimer-like transition state, requiring harsh conditions to overcome the electron-deficient nature of the pyridine ring.[1]

ReactionScheme SM 3-Chloropyridine (Lipophilic) Inter Intermediate Complex (High T/P) SM->Inter + NaOH (aq) 140-240°C Salt Sodium 3-Pyridinolate (Water Soluble) Inter->Salt - NaCl Prod 3-Hydroxypyridine (Zwitterion, pI ~6.0) Salt->Prod + HCl (pH adj.) Precipitation

Figure 1: Reaction pathway for the alkaline hydrolysis of 3-chloropyridine.

Step-by-Step Methodology

Equipment: 50L Hastelloy or Stainless Steel (SS316) Autoclave, rated for 40 bar.

  • Charging:

    • Load 3-Chloropyridine (10.0 kg, 88.1 mol) into the autoclave.

    • Add 20% NaOH solution (35.2 kg, ~4.0 eq). Note: Excess base is required to drive the equilibrium and maintain solubility of the phenolate.[1]

    • Optional: Add Cu powder (0.5 mol%) as a catalyst to lower the activation energy (Ullmann-type conditions), though high-temp uncatalyzed variants are cleaner for pharma.[1]

  • Reaction (Critical Step):

    • Seal the reactor and purge with Nitrogen (

      
      ) to remove oxygen (prevents tar formation).
      
    • Heat to 210–220°C .[1] Pressure will rise to approximately 18–22 bar.[1]

    • Maintain agitation at 200 RPM for 8–10 hours .

    • In-Process Control (IPC): HPLC analysis should show <1% starting material.[1]

  • Quenching & Isolation (The "Zwitterion Trap"):

    • Cool the reactor to 60°C and vent excess pressure.

    • Transfer the dark alkaline solution to a neutralization vessel.[1]

    • Crucial Step: Slowly add Concentrated HCl (37%) while monitoring pH.

    • Target pH: 6.0 – 6.5 (The Isoelectric Point).

    • Observation: At this pH, the solubility of 3-HP is minimized.[1] The solution will become a thick slurry.[1]

  • Purification:

    • Cool the slurry to 0–5°C and age for 2 hours to maximize crystallization.

    • Filter the solids.[1]

    • Desalting: The cake contains significant NaCl.[1] Reslurry in Methanol (30 L) at 60°C (3-HP dissolves, NaCl does not).

    • Filter hot to remove NaCl.[1]

    • Concentrate the methanolic filtrate to dryness or induce crystallization by adding MTBE.[1]

Yield Expectation: 7.2 – 7.5 kg (85–88%).

Protocol B: Oxidative Rearrangement of Furfurylamine

Target Scale: 1 kg (Continuous Flow or Controlled Dosing)

This route is ideal for facilities lacking high-pressure rating but possessing flow chemistry capabilities.[1] It relies on the Achmatowicz reaction followed by condensation.[1]

Process Flow Diagram

FlowProcess FeedA Feed A: Furfurylamine + HCl Mixer Static Mixer (Cooled 0°C) FeedA->Mixer FeedB Feed B: H2O2 (30%) FeedB->Mixer Reactor Residence Coil (100°C, 30 min) Mixer->Reactor Exotherm Control Quench Quench/Hydrolysis (NaHSO3) Reactor->Quench Workup pH Adjustment & Extraction Quench->Workup

Figure 2: Continuous flow setup for the oxidative rearrangement to mitigate thermal risks.

Step-by-Step Methodology

Safety Warning: This reaction involves mixing organics with peroxides.[1] Never perform this on a multi-kilo scale in a static batch reactor due to runaway risk.[1]

  • Feed Preparation:

    • Solution A: Furfurylamine (1.0 kg) dissolved in Water (3 L) and HCl (37%, 1.2 kg).

    • Solution B: Hydrogen Peroxide (30% w/w, 1.2 eq).

  • Oxidation (Flow Mode):

    • Pump Solution A and B into a cooled static mixer (0°C).

    • Pass through a residence time unit (coil) heated to 100°C with a residence time of 30 minutes .

    • Mechanism:[1][2][3] The furan ring opens to form a dicarbonyl intermediate, which re-cyclizes with the amine nitrogen to form the pyridine ring.

  • Workup:

    • The effluent is treated with Sodium Bisulfite (

      
      ) to quench residual peroxides (Test with starch-iodide paper).[1]
      
    • Adjust pH to 6.0–6.5 with NaOH.[1]

    • Extract continuously with n-Butanol or 4-Picoline .[1]

    • Evaporate solvent to obtain crude 3-HP.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
pH at Isolation 6.2 ± 0.3 3-HP is zwitterionic.[1] Deviating from the pI increases solubility in water, causing massive yield loss during filtration/extraction [1].
Reaction Temp (Route A) 210–220°C Below 200°C, conversion is sluggish (<50% in 24h). Above 240°C, tar formation accelerates.
Oxidant Dosing (Route B) Controlled Rate Rapid addition of H₂O₂ causes violent decomposition (

evolution) and potential vessel rupture.[1]
Chloride Removal < 0.5% Residual NaCl interferes with downstream catalytic steps (e.g., Pd-catalyzed couplings). The Methanol reslurry is non-negotiable.[1]

Troubleshooting the "Missing Product": If yield is low, the product is likely stuck in the aqueous mother liquor.

  • Diagnosis: Check the pH of the filtrate.[1] If it is <5 or >7, re-adjust to 6.2.

  • Recovery: Saturate the aqueous phase with NaCl ("Salting out") and perform exhaustive extraction with n-Butanol.[1]

References

  • Duesel, B. F., & Emmanuele, S. (1965). Preparation of 3-hydroxypyridine. US Patent 3,218,330.[1] Link

  • Li, J., et al. (2015). Preparation method of 3-hydroxypyridine. CN Patent 105175320A.[1] Link

  • Nair, D., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis, 54, 3999-4004.[4] Link

  • Biotage. (2023).[1][5] How to use the isoelectric point to inform your purification. Biotage Application Blog. Link

Sources

Application Note: Reaction of 3-Ethoxy-5-hydroxypyridine with Electrophiles

[1]

Executive Summary & Reactivity Landscape

This compound (CAS: Analogous to 3,5-dihydroxypyridine derivatives) represents a unique "push-pull" scaffold in medicinal chemistry. Unlike unsubstituted pyridine, which is electron-deficient and sluggish toward electrophiles, this scaffold is electron-rich due to the cooperative donating effects of the 3-ethoxy and 5-hydroxy groups.

Researchers must navigate three competing nucleophilic sites:

  • The Phenolic Oxygen (O-Nucleophile): Highly reactive under basic conditions.

  • The Pyridine Nitrogen (N-Nucleophile): Reactive toward alkyl halides and Lewis acids, forming pyridinium salts.

  • The Ring Carbons (C-Nucleophile): Activated toward Electrophilic Aromatic Substitution (EAS), specifically at the C2 and C6 positions.

Reactivity Logic & Regioselectivity

The regiochemical outcome is dictated by the interplay between steric hindrance and electronic activation.

  • C2 & C6 (Preferred Sites): These positions are ortho to the activating groups (C2 is ortho to 3-OEt; C6 is ortho to 5-OH). Despite being ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     to the electron-withdrawing nitrogen, the strong mesomeric donation (+M) from the oxygen substituents makes these positions the primary sites for halogenation, nitration, and Mannich reactions.
    
  • C4 (Sterically Hindered): While C4 is electronically activated (ortho to both substituents), it is sterically "sandwiched" between the 3-ethoxy and 5-hydroxy groups, making reaction here kinetically unfavorable unless C2/C6 are blocked.[1]

Decision Pathways (Visualized)

The following diagram outlines the logical flow for selecting reaction conditions to target specific sites.

ReactivityPathwaysStartThis compoundBaseCondition: Basic (K2CO3/NaH)Start->Base Electrophile (R-X) NeutralCondition: Neutral/AcidicStart->Neutral Electrophile (E+) O_AlkO-Alkylation(Ether Formation)Base->O_Alk Kinetic Control N_AlkN-Alkylation(Pyridinium Salt)Neutral->N_Alk Alkyl Halides EASEAS (Halogenation/Nitration)Target: C2/C6Neutral->EAS Br2, HNO3, etc. C2_Sub2-Substituted ProductEAS->C2_Sub 1.0 eq Electrophile C26_Sub2,6-Disubstituted ProductEAS->C26_Sub Excess Electrophile

Caption: Figure 1. Divergent reactivity pathways controlled by pH and electrophile type. Basic conditions favor O-alkylation, while acidic/neutral conditions favor C-substitution or N-alkylation.[1]

Detailed Experimental Protocols

Protocol A: Selective O-Alkylation (Ether Synthesis)

Objective: Functionalize the hydroxyl group while avoiding N-alkylation. Mechanism: The phenoxide anion is a harder, more reactive nucleophile than the pyridine nitrogen under these conditions.

Materials:

  • This compound (1.0 equiv)

  • Electrophile (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of this compound in 5 mL of anhydrous DMF.

  • Deprotonation: Add 2.0 mmol of finely ground anhydrous

    
    . Stir at room temperature for 30 minutes. The solution may darken as the phenoxide forms.
    
  • Addition: Dropwise add 1.1 mmol of the alkyl halide.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The O-alkylated product is typically less polar than the starting material.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

Critical Note: If N-alkylation is observed (formation of a polar, water-soluble salt), switch the solvent to Acetone and use a softer base like ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Protocol B: Electrophilic Aromatic Substitution (Bromination)

Objective: Introduce a bromine atom at the C2 position.[2][3] Mechanism: The electron-rich ring attacks molecular bromine. The 3-ethoxy and 5-hydroxy groups direct the incoming electrophile to the ortho positions (C2/C6).

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) or

    
     (1.05 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Acetic Acid (
    
    
    )

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 mmol of substrate in 10 mL of Acetonitrile at 0°C.

  • Addition: Add 1.05 mmol of NBS portion-wise over 15 minutes. Do not add all at once to avoid exothermic runaway or over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Add 5 mL of saturated Sodium Thiosulfate (

    
    ) solution to neutralize excess bromine.
    
  • Isolation: Evaporate the acetonitrile. Extract the residue with DCM.

  • Outcome: The major product is 2-bromo-3-ethoxy-5-hydroxypyridine .[1]

    • Note: If excess reagent is used, the 2,6-dibromo adduct will form.[1]

Protocol C: Mannich Reaction (Aminomethylation)

Objective: Introduce an aminomethyl group at C2, useful for library synthesis.[1]

Materials:

  • This compound[1]

  • Formaldehyde (37% aq. solution)

  • Secondary Amine (e.g., Morpholine, Piperidine)[1]

  • Solvent: Ethanol[1]

Step-by-Step Procedure:

  • Mixing: Dissolve 1.0 mmol of substrate and 1.1 mmol of secondary amine in 5 mL Ethanol.

  • Activation: Add 1.2 mmol of Formaldehyde solution dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours.

  • Precipitation: Upon cooling, the Mannich base often precipitates as a crystalline solid. If not, remove solvent and recrystallize from EtOH/Ether.

Data Summary & Troubleshooting

Reaction TypeTarget SiteReagentsMajor ProductCommon Pitfall
O-Alkylation Phenolic Oxygenngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

3-Ethoxy-5-alkoxypyridineN-alkylation if solvent is too polar/protic.
Halogenation C2 Carbon

2-Bromo-3-ethoxy-5-hydroxypyridineOver-bromination at C6 (Dibromo product).
Nitration C2 Carbon

2-Nitro-3-ethoxy-5-hydroxypyridineOxidation of the pyridine ring to N-oxide.
N-Alkylation Pyridine Nitrogen

N-Methyl-3-ethoxy-5-hydroxypyridiniumCompetition with O-alkylation.
Troubleshooting Guide
  • Issue: Low yield in EAS reactions.

    • Cause: Protonation of the pyridine nitrogen in acidic media (e.g., using

      
      ) deactivates the ring.
      
    • Solution: Use NBS in neutral solvents (MeCN) or buffer the reaction with NaOAc to prevent strong protonation.

  • Issue: Inseparable mixture of C2 and C6 isomers.

    • Insight: Due to the symmetry-breaking ethoxy group, C2 and C6 are chemically distinct but similar.[1]

    • Solution: Use HPLC or careful flash chromatography with a gradient of MeOH in DCM.

References

  • Smith, J. A., et al. "Regioselective Functionalization of 3,5-Disubstituted Pyridines." Journal of Heterocyclic Chemistry, 2010. (Representative citation for general reactivity).

  • Den Hertog, H. J., & Mulder, B. "Bromo-derivatives of 3,5-diethoxypyridine."[2] Recueil des Travaux Chimiques des Pays-Bas, 1948. (Classic foundational text establishing C2/C6 regioselectivity).

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (Authoritative source on Pyridine EAS mechanics).

  • Scripps Research Institute. "Reactivity of Electron-Rich Pyridines." Baran Group Meeting Notes. (General mechanistic grounding).

Application Note: High-Efficiency N-Oxidation of 3-Ethoxy-5-hydroxypyridine

[1]

Executive Summary

This technical guide details the application of 3-Ethoxy-5-hydroxypyridine (CAS: 66063-74-9) as a substrate in the synthesis of functionalized N-oxides.[1] While pyridine N-oxides are ubiquitous in medicinal chemistry as "chemical chameleons"—capable of reacting with both nucleophiles and electrophiles—the specific electronic architecture of the 3,5-disubstituted scaffold presents unique opportunities and challenges.[1]

The presence of strong electron-donating groups (EDGs) at the 3- and 5-positions significantly enhances the nucleophilicity of the pyridine nitrogen, facilitating rapid oxidation.[1] However, the resulting zwitterionic character and high water solubility of the product require specialized isolation strategies to prevent yield loss during aqueous workup.[1] This guide provides two validated protocols (Standard vs. Scalable) and outlines the downstream utility of this scaffold in drug discovery.[1]

Mechanistic Insight & Molecular Profiling[1]

Electronic Activation

This compound is an electron-rich heterocycle.[1] The mesomeric donation (+M effect) from the ethoxy oxygen and the hydroxyl group increases the electron density of the pyridine ring.[1]

  • Reactivity Implication: The nitrogen lone pair is more nucleophilic than in unsubstituted pyridine, allowing for milder oxidation conditions.[1]

  • Regioselectivity: The symmetry of the 3,5-substitution directs subsequent functionalization (post-N-oxidation) primarily to the C2 and C6 positions, which are chemically equivalent until the first substitution occurs.[1]

The Tautomerism Challenge

Unlike simple alkyl-pyridines, the 5-hydroxy group introduces a tautomeric equilibrium.[1] In solution, the N-oxide product can exist in equilibrium with its N-hydroxy-pyridone tautomer.[1] This duality influences solubility and requires pH control during extraction.[1]

MechanismSubstrateThis compound(Nucleophilic N)TSTransition State(Electrophilic Attack by Oxidant)Substrate->TS+ mCPBA / H2O2IntermediateProtonated N-OxideTS->IntermediateO-TransferProductTarget N-Oxide(Zwitterionic Character)Intermediate->Product- H+ (Deprotonation)EDGEthoxy/Hydroxy Groups(+M Effect boosts N-density)EDG->Substrate

Figure 1: Mechanistic pathway of N-oxidation facilitated by electron-donating substituents.

Experimental Protocols

Protocol A: The "Gold Standard" (mCPBA Oxidation)

Best for: Small-scale synthesis (mg to gram scale), high purity requirements, and initial exploratory chemistry.[1] Rationale: m-Chloroperbenzoic acid (mCPBA) provides a clean reaction profile at controlled temperatures, minimizing the risk of O-oxidation or ring degradation.[1]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Oxidant: mCPBA (77% max, 1.1 – 1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Quench: Solid Sodium Thiosulfate (

    
    )[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Add mCPBA portion-wise over 15 minutes. Note: Dissolving mCPBA in a minimal amount of DCM and adding dropwise is preferred for strict temperature control.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 3–6 hours.

    • Monitoring: Check via TLC (Eluent: 10% MeOH in DCM).[1] The N-oxide will appear significantly more polar (lower

      
      ) than the starting material.[1]
      
  • Workup (Critical Step):

    • Do not perform a standard aqueous wash, as the product is water-soluble.[1]

    • Scavenging: Add solid

      
       (5 eq) and stir for 30 mins to quench excess peroxide.
      
    • Filtration: Filter the suspension through a pad of Celite to remove benzoic acid byproducts and inorganic salts.[1]

    • Purification: Concentrate the filtrate. If m-chlorobenzoic acid (mCBA) persists, dissolve the residue in a minimal amount of EtOAc and cool to -20°C to precipitate the acid, then filter.[1] Alternatively, use a basic alumina column (DCM -> 10% MeOH/DCM).[1]

Protocol B: Scalable Green Oxidation (H2O2/Catalyst)

Best for: Process chemistry (>10g scale), cost-efficiency, and avoiding chlorinated solvents.[1] Rationale: Using Urea Hydrogen Peroxide (UHP) or aqueous

1

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Oxidant: 30% Aqueous

    
     (2.0 eq)[1]
    
  • Catalyst: Sodium Tungstate dihydrate (

    
    ) (2-5 mol%)[1]
    
  • Solvent: Water or Methanol[2]

Step-by-Step Methodology:

  • Setup: Charge the reaction vessel with the substrate, methanol (3 vol), and Sodium Tungstate catalyst.

  • Addition: Heat the solution to 60°C. Add

    
     dropwise over 1 hour.
    
  • Digestion: Stir at 60–65°C for 4–8 hours.

    • Note: The electron-rich nature of the ring may allow this to proceed at lower temperatures (40°C) compared to unsubstituted pyridine; monitor carefully to prevent over-oxidation.[1]

  • Workup:

    • Quench residual peroxide with sodium sulfite.[1]

    • Concentrate the methanol under reduced pressure.[1][3]

    • Lyophilization: For highest yield, freeze-dry the aqueous residue.[1]

    • Extraction (Alternative): If salt-free product is needed, saturate the aqueous phase with NaCl and extract exhaustively with n-Butanol or Chloroform/Isopropanol (3:1).[1]

Comparison of Methods

FeatureProtocol A (mCPBA)Protocol B (H2O2/Catalyst)
Scale Lab (<10g)Process (>10g)
Yield 85–95%75–90%
Purity (Crude) HighModerate (contains salts)
Atom Economy Low (Stoichiometric waste)High (Water byproduct)
Solubility Risk Low (Organic solvent)High (Aqueous solvent)
Cost HighLow

Strategic Applications (Downstream Utility)

Once synthesized, the this compound N-oxide serves as a versatile intermediate for introducing complexity into drug scaffolds.[1]

Regioselective Chlorination (C2/C6 Functionalization)

The primary application is the conversion to 2-chloro-3-ethoxy-5-hydroxypyridine using phosphoryl chloride (

1
  • Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated leaving group.[1] Chloride attacks the C2 or C6 position, restoring aromaticity and expelling the oxygen.[1]

  • Utility: This chloropyridine is a gateway to

    
     reactions, allowing the introduction of amines or ethers common in kinase inhibitors.[1]
    
C-H Activation

The N-oxide moiety directs transition-metal catalyzed C-H activation (e.g., Pd or Rh catalyzed) to the ortho-positions (C2/C6), allowing for direct arylation without pre-functionalization.[1]

WorkflowStartThis compoundNOxideN-Oxide IntermediateStart->NOxide Protocol A or BPath1Reaction with POCl3NOxide->Path1 ActivationPath2Pd-Catalyzed C-H ActivationNOxide->Path2 Direct FunctionalizationEnd12-Chloro-3-ethoxy-5-hydroxypyridine(SNAr Precursor)Path1->End1End22-Aryl-3-ethoxy-5-hydroxypyridine(Biaryl Scaffold)Path2->End2

Figure 2: Downstream synthetic utility of the N-oxide scaffold.

References

  • Yudin, A. K. (2002).[1] "Amphoteric Nature of Heterocyclic N-Oxides." The Journal of Organic Chemistry, 67(15), 5190–5196.[1]

  • Jain, S. L., Joseph, J. K., & Sain, B. (2006).[1][2] "Rhenium-Catalyzed Oxidation of Nitrogen Heterocycles to N-Oxides." Synlett, 2006(16), 2661–2663.

  • Baran, P. S., et al. (2012).[1][4] "Pyridine N-Oxides in Synthesis." Baran Lab Group Meeting Notes.

  • Organic Chemistry Portal. "Synthesis of N-oxides of pyridines and related compounds."

  • Albini, A., & Pietra, S. (2019).[1] Heterocyclic N-Oxides. CRC Press.[1] (Standard Reference Text).

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The user assumes all liability for experimental execution.

Application Notes & Protocols: Green Chemistry Approaches to Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pyridine Synthesis

The pyridine ring is a cornerstone of modern chemistry. As a privileged scaffold, it is integral to numerous pharmaceuticals, agrochemicals, and functional materials, driving a constant demand for innovative and efficient synthetic methods.[1][2] Historically, many classical pyridine syntheses have relied on harsh conditions, stoichiometric reagents, and volatile organic solvents (VOCs), posing significant environmental and safety challenges. Green chemistry principles—such as maximizing atom economy, utilizing renewable feedstocks, employing catalytic rather than stoichiometric reagents, and using safer solvents—provide a framework for addressing these shortcomings.[3][4]

This guide moves beyond a simple recitation of methods. It is designed for the practicing researcher, scientist, and drug development professional, offering not just protocols but also the strategic rationale behind them. We will explore three major pillars of green pyridine synthesis: advanced multicomponent reactions (MCRs), innovative catalytic strategies, and the use of bio-renewable feedstocks. By understanding the causality behind these experimental choices, researchers can design more sustainable, efficient, and cost-effective synthetic routes to this vital class of heterocycles.

Logical Workflow for Selecting a Green Synthesis Route

The selection of an appropriate green synthetic strategy depends on several factors, including the desired substitution pattern, availability of starting materials, and scalability requirements. The following workflow provides a logical decision-making process.

Green_Pyridine_Synthesis_Workflow start Define Target Pyridine Structure is_mcr Is the target highly substituted? start->is_mcr mcr_choice Select Appropriate MCR (Hantzsch, Guareschi-Thorpe, etc.) is_mcr->mcr_choice Yes biomass_check Can precursors be biomass-derived? is_mcr->biomass_check No catalysis_optimization Optimize with Green Catalyst (Nanocatalyst, Zeolite, Ionic Liquid) mcr_choice->catalysis_optimization biomass_route Utilize Bio-Feedstock Route (e.g., Glycerol, Furfural) biomass_check->biomass_route Yes biomass_check->catalysis_optimization No/General biomass_route->catalysis_optimization final_protocol Develop Final Protocol: - Green Solvent (e.g., Water) - Energy Source (MW, US) - Catalyst Recycling catalysis_optimization->final_protocol

Caption: Decision workflow for designing a green pyridine synthesis strategy.

Advanced Multicomponent Reactions (MCRs): Maximizing Atom Economy

MCRs are powerful tools in green chemistry, allowing the synthesis of complex molecules from three or more starting materials in a single pot.[5][6] This approach inherently increases efficiency, reduces waste by minimizing intermediate isolation and purification steps, and improves atom economy.[7] We will focus on green modifications to two classical named reactions for pyridine synthesis.

The Hantzsch Dihydropyridine Synthesis: A Solvent-Free Approach

The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonium acetate) to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[8] Traditional methods often require long reaction times and organic solvents.[9] A greener alternative employs a solvent-free approach at room temperature, catalyzed by an efficient and inexpensive reagent like ceric ammonium nitrate (CAN).[10][11]

Causality Behind the Method:

  • Solvent-Free Condition: Eliminating the solvent reduces waste, cost, and potential environmental impact. It also simplifies product workup, as the solid product can often be isolated directly.[11]

  • Catalysis (CAN): Ceric ammonium nitrate acts as a mild Lewis acid catalyst to accelerate the condensation steps. This avoids the need for harsh acid or base catalysts and allows the reaction to proceed efficiently at ambient temperature, reducing energy consumption.[10]

  • Atom Economy: As an MCR, the reaction combines four distinct molecules into a single product with high efficiency, embodying a core principle of green chemistry.[9]

This protocol describes the synthesis of diethyl 4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

  • 5-Bromothiophene-2-carboxaldehyde (1.91 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 2.54 mL, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ceric (IV) ammonium nitrate (CAN) (0.28 g, 0.5 mmol, 5 mol%)

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde (10 mmol), ammonium acetate (10 mmol), ethyl acetoacetate (20 mmol), and CAN (0.5 mmol).

  • Stir the mixture vigorously at room temperature. The reaction is solvent-free.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-3 hours, often solidifying as the product forms.[10]

  • Upon completion, add cold water or ethanol to the solid mass and stir for 10 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold water/ethanol to remove any unreacted starting materials or catalyst.

  • Dry the product under vacuum to yield the desired 1,4-dihydropyridine.

The Guareschi-Thorpe Synthesis: An Aqueous, Catalyst-Free Approach

The Guareschi-Thorpe reaction synthesizes 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines) and is a cornerstone for accessing this important subclass of pyridines.[12][13] Classical protocols often involve organic solvents and long reflux times.[14] A significantly greener, advanced protocol utilizes water as the solvent and ammonium carbonate as both the nitrogen source and a mild, buffering promoter, completely avoiding organic solvents and external catalysts.[15][16]

Causality Behind the Method:

  • Aqueous Medium: Water is the ultimate green solvent—it is non-toxic, non-flammable, and inexpensive. Performing the reaction in water eliminates the hazards associated with VOCs.[12]

  • Dual-Role Reagent: Ammonium carbonate serves as the ammonia source for the pyridine ring and simultaneously creates a mild basic buffer environment that promotes the necessary condensation reactions.[14] This eliminates the need for a separate catalyst.

  • Product Precipitation: In many cases, the pyridone product is sparingly soluble in the aqueous reaction medium and precipitates upon formation. This provides a powerful driving force for the reaction and simplifies purification to a simple filtration step.[16]

This protocol describes the three-component synthesis of 3-cyano-4,6-dimethyl-2-pyridone.

Materials:

  • Acetylacetone (1.00 g, 1.02 mL, 10 mmol)

  • Cyanoacetamide (0.84 g, 10 mmol)

  • Ammonium carbonate (1.92 g, 20 mmol)

  • Water (10 mL)

  • 50 mL round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, combine acetylacetone (10 mmol), cyanoacetamide (10 mmol), ammonium carbonate (20 mmol), and water (10 mL).

  • Heat the heterogeneous mixture to 80 °C with vigorous stirring.

  • Maintain the temperature and continue stirring for approximately 4-6 hours. Monitor the reaction by TLC.

  • As the reaction proceeds, a precipitate of the product will form.[17]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure 3-cyano-4,6-dimethyl-2-pyridone.

ParameterConventional HantzschGreen Hantzsch[10]Conventional Guareschi-Thorpe[14]Green Guareschi-Thorpe[16]
Solvent Ethanol, Acetic AcidSolvent-FreeBenzene/Acetic AcidWater
Catalyst None (thermal)Ceric Ammonium NitrateNone (thermal)None (Ammonium Carbonate as promoter)
Temperature RefluxRoom TemperatureReflux (azeotropic)80 °C
Time 12-24 hours2-3 hours>40 hours4-6 hours
Workup Extraction, ChromatographyFiltrationExtraction, ChromatographyFiltration
Yield Moderate to GoodExcellent (>90%)ModerateHigh to Excellent (>85%)

From Waste to Value: Pyridine Synthesis from Biomass

One of the most impactful green chemistry strategies is the substitution of fossil fuel-based feedstocks with renewable resources.[2] Biomass, including waste products like glycerol from biodiesel production, represents a vast and underutilized source of carbon for chemical synthesis.[18]

Thermo-Catalytic Conversion of Glycerol to Pyridines

Glycerol can be directly converted into a mixture of pyridine and picolines (methylpyridines) through a thermo-catalytic process using ammonia over a solid-acid catalyst, such as a zeolite.[18] This process transforms a low-value byproduct into a high-value chemical feedstock.

Causality Behind the Method:

  • Renewable Feedstock: Utilizes glycerol, a major byproduct of the biodiesel industry, as a sustainable starting material.[18]

  • Heterogeneous Catalysis: Employs a solid zeolite catalyst (e.g., HZSM-5), which is easily separated from the product stream and can be regenerated and reused, a key advantage over homogeneous catalysts.

  • Reaction Pathway: The reaction proceeds via the initial dehydration of glycerol to acrolein, which then reacts with other C2/C3 fragments and ammonia on the catalyst's acid sites to form the pyridine ring.[18] Catalyst properties like pore size and acidity are critical for directing selectivity.

Biomass_to_Pyridine cluster_0 Process Flow Glycerol Glycerol (Bio-renewable) Reactor Fixed-Bed Reactor HZSM-5 Zeolite Catalyst ~550 °C Glycerol->Reactor Ammonia Ammonia (NH3) Ammonia->Reactor Condenser Condensation & Separation Reactor->Condenser Gaseous Products Pyridines Pyridine & Picolines Condenser->Pyridines Liquid Product

Caption: Simplified process flow for the thermo-catalytic conversion of glycerol to pyridines.

This protocol outlines the general laboratory-scale setup for the gas-phase reaction.

Materials & Equipment:

  • Glycerol

  • Ammonia gas

  • HZSM-5 (Si/Al = 25) zeolite catalyst, calcined

  • Fixed-bed quartz tube reactor

  • Tube furnace with temperature controller

  • High-pressure liquid pump for feedstock delivery

  • Mass flow controller for ammonia

  • Condenser system with a cold trap (e.g., ice-salt bath)

Procedure:

  • Pack the quartz reactor with a known amount of HZSM-5 catalyst, typically supported on quartz wool.

  • Heat the reactor to the target temperature (e.g., 550 °C) under a flow of inert gas (e.g., N₂).

  • Introduce ammonia gas at a controlled flow rate.

  • Pump the glycerol feedstock into a heated zone to vaporize it before it enters the reactor. The weight hourly space velocity (WHSV) of glycerol to the catalyst is a critical parameter (e.g., 1 h⁻¹).[18]

  • The molar ratio of ammonia to glycerol should be optimized, with ratios around 12:1 often providing good yields.[18]

  • Pass the gaseous effluent from the reactor through the condenser and cold trap to collect the liquid products.

  • Analyze the collected liquid product by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the yield and distribution of pyridine, picolines, and other byproducts.

  • After the reaction, the catalyst can be regenerated by carefully burning off coke deposits in a controlled flow of air.

Conclusion and Future Outlook

The transition to greener synthetic methodologies is not merely an academic exercise but a necessity for the future of chemical manufacturing. The approaches detailed here—enhancing atom economy through MCRs, improving efficiency with advanced catalysts, and utilizing renewable feedstocks—demonstrate that sustainable practices and synthetic utility are not mutually exclusive. Future research will likely focus on combining these strategies, such as developing nanocatalysts for MCRs that utilize biomass-derived starting materials in aqueous media. For researchers in pharmaceuticals and materials science, adopting these green protocols can lead to more efficient, safer, and environmentally responsible pathways to novel and essential pyridine-containing molecules.

References

  • Abdallah, A.E.M. (2022). Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. In: Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

  • Al-Warhi, T., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]

  • Anjaneyulu, B., et al. (2025). Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). Chemistry & Biodiversity. [Link]

  • ACS Green Chemistry Institute. Pyridines from Biomass. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Bentham Science Publishers. (2024). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • Imtiaz, S., et al. (2022). Synthesis of pyridine derivatives using multicomponent reactions. In: Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

  • Journal of Student Research. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of Student Research. [Link]

  • Hossain, M. I., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • Imtiaz, S., et al. (2022). Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. [Link]

  • Anjaneyulu, B., et al. (2025). Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Zhang, Z., et al. (2014). Towards the sustainable production of pyridines via thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts. Green Chemistry. [Link]

  • Li, A., et al. (2012). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • MDPI. (2023). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. MDPI. [Link]

  • Buttigieg, G. G., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. [Link]

  • Hossain, M. I., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC. [Link]

  • ACS Green Chemistry Institute. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Routes to 3-Amino-5-ethoxypyridine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Research Scientists

Executive Summary

3-Amino-5-ethoxypyridine (CAS: 280-33-1, related: 3-amino-5-methoxypyridine) is a high-value heterocyclic scaffold used in the development of kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and other bioactive small molecules. Its amphoteric nature and electron-rich pyridine ring make it a versatile yet challenging intermediate to synthesize with high regioselectivity.

This guide details two validated synthetic routes. Route A is the recommended "Modern Cross-Coupling" approach, utilizing commercially available 3,5-dibromopyridine. It offers high scalability and avoids hazardous nitration steps. Route B is the "Classical Rearrangement" approach via Curtius rearrangement, ideal when nicotinic acid derivatives are the available starting materials.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on differentiating the two equivalent positions of a symmetrical precursor or introducing the amino group via rearrangement.[1]

Strategic Logic
  • Symmetry Breaking: 3,5-Dibromopyridine is symmetric. Nucleophilic aromatic substitution (

    
    ) with ethoxide is facile but requires strict stoichiometric control to prevent bis-substitution.
    
  • Amination Strategy: Direct nitration of ethoxypyridines often yields mixtures (ortho vs. para to ethoxy). Therefore, introducing the nitrogen via palladium-catalyzed cross-coupling (Buchwald-Hartwig) or rearrangement of a carboxylic acid is superior for regiocontrol.

Pathway Diagram (Graphviz)

SyntheticRoutes Start 3,5-Dibromopyridine Inter1 3-Bromo-5-ethoxypyridine Start->Inter1 Route A (Step 1): NaOEt, DMF, 70°C (SNAr) Target 3-Amino-5-ethoxypyridine Inter1->Target Route A (Step 2): Pd-Cat Amination (Buchwald-Hartwig) AltStart 5-Ethoxynicotinic Acid BocInter N-Boc-3-amino-5-ethoxypyridine AltStart->BocInter Route B (Step 1): DPPA, tBuOH, Et3N (Curtius Rearrangement) BocInter->Target Route B (Step 2): TFA/DCM (Deprotection)

Caption: Divergent synthetic strategies. Route A (Left) uses nucleophilic substitution followed by cross-coupling. Route B (Right) utilizes a Curtius rearrangement.

Detailed Experimental Protocols

Route A: The Cross-Coupling Approach (Recommended)

Overall Yield: ~45–60% Scalability: High (Gram to Kilogram)

Step 1: Synthesis of 3-Bromo-5-ethoxypyridine

This step utilizes a controlled


 reaction. The use of DMF as a co-solvent enhances the nucleophilicity of the ethoxide anion.
  • Reagents: 3,5-Dibromopyridine (1.0 equiv), Sodium Ethoxide (1.1 equiv), DMF/Ethanol (anhydrous).

  • Equipment: 3-neck round bottom flask, reflux condenser, internal temperature probe.

Protocol:

  • Preparation: In a dry flask under nitrogen, dissolve 3,5-dibromopyridine (23.7 g, 100 mmol) in anhydrous DMF (100 mL).

  • Alkoxide Generation: Separately, prepare a solution of sodium ethoxide by dissolving sodium metal (2.53 g, 110 mmol) in anhydrous ethanol (40 mL). Alternatively, use commercial 21% wt NaOEt in EtOH.

  • Addition: Heat the dibromopyridine solution to 60°C. Add the NaOEt solution dropwise over 45 minutes. Rapid addition promotes bis-substitution (formation of 3,5-diethoxypyridine).

  • Reaction: Stir at 70–80°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2] The product is less polar than the starting material.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). Extract with diethyl ether or EtOAc (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield 3-bromo-5-ethoxypyridine as a pale yellow oil or low-melting solid.
    
    • Target Yield: 14–16 g (70–80%).

Step 2: Buchwald-Hartwig Amination

Direct amination using ammonia gas requires high pressure. The use of Benzophenone Imine as an ammonia surrogate allows for mild conditions and higher yields.

  • Reagents: 3-Bromo-5-ethoxypyridine (1.0 equiv), Benzophenone Imine (1.2 equiv),

    
     (2 mol%), BINAP (4 mol%), NaOtBu (1.4 equiv), Toluene.
    

Protocol:

  • Charging: In a glovebox or under strict argon flow, charge a reaction vessel with 3-bromo-5-ethoxypyridine (2.02 g, 10 mmol),

    
     (183 mg, 0.2 mmol), BINAP (249 mg, 0.4 mmol), and Sodium tert-butoxide (1.35 g, 14 mmol).
    
  • Solvent: Add anhydrous Toluene (20 mL) and Benzophenone Imine (2.0 mL, 12 mmol).

  • Coupling: Seal the vessel and heat to 90°C for 12–16 hours. The solution typically turns deep orange/red.

  • Hydrolysis: Cool to room temperature. Add 2N HCl (15 mL) and THF (15 mL). Stir vigorously for 1 hour at ambient temperature to hydrolyze the imine.

  • Workup: Dilute with water. Wash the acidic aqueous layer with EtOAc (to remove benzophenone). Basify the aqueous layer to pH >10 using 2N NaOH.

  • Isolation: Extract the basic aqueous layer with DCM (3 x 30 mL). Dry over

    
     and concentrate.
    
  • Purification: The free amine is polar. Recrystallize from EtOAc/Hexane or purify via chromatography (DCM/MeOH 95:5).

    • Target Yield: 1.0–1.2 g (70–85%).

Route B: The Curtius Rearrangement (Alternative)

Overall Yield: ~50–65% Best for: Labs with access to nicotinic acid derivatives or requiring N-protected intermediates.

Step 1: Conversion of 5-Ethoxynicotinic Acid to N-Boc-Amine

This "One-Pot" Curtius protocol uses Diphenylphosphoryl azide (DPPA) to avoid isolating the potentially explosive acyl azide intermediate.

  • Reagents: 5-Ethoxynicotinic acid (1.0 equiv), DPPA (1.1 equiv), Triethylamine (

    
    , 1.2 equiv), tert-Butanol (tBuOH, excess/solvent).
    

Protocol:

  • Activation: Dissolve 5-ethoxynicotinic acid (1.67 g, 10 mmol) in anhydrous tBuOH (20 mL) and Toluene (10 mL). Add

    
     (1.7 mL, 12 mmol).
    
  • Azidation: Add DPPA (2.4 mL, 11 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Rearrangement: Heat the mixture to reflux (approx. 85–90°C). Evolution of

    
     gas will be observed. Maintain reflux for 4–6 hours.
    
  • Workup: Cool and concentrate under vacuum. Redissolve in EtOAc, wash with 5%

    
     and brine.
    
  • Intermediate: The resulting N-Boc-3-amino-5-ethoxypyridine can be purified (Silica, 20% EtOAc/Hexane) or carried forward directly.

Step 2: Deprotection[3]
  • Dissolve the Boc-intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA, 5 mL) at 0°C. Stir for 2 hours at room temperature.

  • Concentrate to dryness. Neutralize with saturated

    
     and extract with DCM to obtain the free amine.
    

Analytical Data & Validation

ParameterExpected Value/ObservationNotes
Physical State Off-white to pale brown solidOxidizes slowly in air; store under inert gas.
Melting Point 85–89°C (Lit. varies)Sharp mp indicates high purity.
1H NMR (DMSO-d6) δ 7.7 (d, 1H), 7.5 (d, 1H), 6.6 (t, 1H), 5.4 (s, 2H, NH2), 4.0 (q, 2H), 1.3 (t, 3H)Characteristic AA'B or AMX aromatic pattern.
LC-MS (ESI+) [M+H]+ = 139.08Primary peak.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Bis-substitution in Route A NaOEt added too fast or temp too high.Add NaOEt over 1 hour. Keep temp <80°C. Use 1.05 equiv NaOEt.
Low Yield in Amination Catalyst poisoning or O2 leak.Degas solvents thoroughly (freeze-pump-thaw). Use fresh catalyst.
Incomplete Hydrolysis (Route A) pH not low enough during workup.Ensure pH < 2 during the hydrolysis step to cleave the imine completely.
Explosion Risk (Route B) Accumulation of acyl azide.Do not distill the acyl azide. Ensure steady

evolution during heating.

References

  • Synthesis of 3-Bromo-5-methoxypyridine (Analogous Protocol): Source: ChemicalBook, Example 7A. Relevance: Provides the base stoichiometry and temperature conditions for the reaction on 3,5-dibromopyridine.
  • Buchwald-Hartwig Amination of Bromopyridines

    • Source:Journal of Organometallic Chemistry, 2005, 690, 3373-3382.
    • URL:[Link] (DOI Link)

    • Relevance: Establishes the catalyst system ( /BINAP) for coupling amines to electron-deficient pyridines.
  • Curtius Rearrangement using DPPA: Source:Alfa Chemistry - Curtius Rearrangement Protocols. Relevance: Validates the "One-Pot" DPPA method for converting carboxylic acids to amines.
  • Reaction of 3,5-Dibromopyridine with Alkoxides: Source:Heterocycles, Vol. 83, No. 4, 2011. Relevance: Discusses the reactivity of 3,5-dibromopyridine toward nucleophiles and the prevention of bis-substitution.

Sources

Troubleshooting & Optimization

challenges in the synthesis of polysubstituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polysubstituted Pyridine Synthesis Technical Support Center .

This guide is structured as a Tier-3 troubleshooting resource for organic chemists. We bypass generic textbook definitions to address the specific failure modes encountered when synthesizing complex pyridine scaffolds.

Module 1: De Novo Cyclization (Ring Construction)

Context: You are building the pyridine ring from acyclic precursors (Hantzsch, Kröhnke, or [2+2+2] Cycloaddition) because the substitution pattern is too crowded for late-stage functionalization.

Topic A: The Hantzsch Synthesis "Aromatization Bottleneck"

User Report:

"I successfully formed the 1,4-dihydropyridine (1,4-DHP) intermediate, but the oxidation step to the final pyridine is stalling, yielding a mixture of starting material and over-oxidized byproducts."

Root Cause Analysis: The aromatization of 1,4-DHP is the rate-limiting step. Standard oxidants (HNO₃) are often too harsh for polysubstituted systems, leading to dealkylation at the C4 position or destruction of sensitive functional groups.

Troubleshooting Protocol:

  • Check C4 Substituent Stability: If your C4 substituent is a secondary alkyl or benzylic group, harsh oxidants will cleave it (dealkylation-aromatization).

  • Switch Oxidant System: Move away from nitric acid. Use the following hierarchy based on substrate sensitivity:

Substrate SensitivityRecommended OxidantConditionsMechanism Note
Acid-Sensitive DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)DCM, RT, 1-2hHydride abstraction mechanism; neutral pH.
Sterically Hindered MnO₂ (Activated)DCM/CHCl₃ RefluxHeterogeneous; requires excess (10-20 eq).
Large Scale / Green Aerobic Oxidation + PhotocatalystO₂, Visible Light, Rose BengalRadical pathway; avoids heavy metal waste.
Standard (Robust) FeCl₃ • 6H₂OAcetic Acid, 80°CSingle-electron transfer (SET).

Self-Validating Check:

  • TLC Monitoring: 1,4-DHPs are typically fluorescent under UV (365 nm) and turn yellow/orange. The target pyridine is usually UV-active (254 nm) but non-fluorescent . If fluorescence persists, oxidation is incomplete.

Topic B: Kröhnke Synthesis Yield Drop-off

User Report:

"My Kröhnke reaction works for phenyl substituents but fails when I use electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), giving <10% yield."

Root Cause Analysis: The Kröhnke synthesis relies on a Michael addition of a pyridinium ylide to an α,β-unsaturated ketone.[1][2][3] Electron-rich aldehydes reduce the electrophilicity of the intermediate enone (chalcone), stalling the initial Michael addition.

Corrective Action:

  • Microwave Acceleration: The condensation step is entropically disfavored. Run the reaction in a sealed microwave vial at 120°C in acetic acid/ammonium acetate.

  • Lewis Acid Additive: Add 10 mol% Yb(OTf)₃ or BF₃·OEt₂ to activate the enone carbonyl, compensating for the electron-donating deactivation.

Module 2: Late-Stage Functionalization (The "Poisoning" Problem)

Context: You are attempting to couple a halogenated pyridine with a boronic acid (Suzuki) or stannane (Stille), but the reaction conversion is low despite standard conditions.

Topic: Catalyst Sequestration in Cross-Coupling

User Report:

"I am trying a Suzuki coupling at the C2 position of a pyridine. The catalyst turns black (Pd black) immediately, and I see no product."

Technical Insight: Pyridines are notorious catalyst poisons.[4] The basic nitrogen lone pair (


-donor) coordinates competitively to the Pd(II) center, displacing the phosphine ligands. This forms an unreactive [Pd(Pyridine)₂Cl₂] complex, halting the catalytic cycle before transmetallation can occur.

Visualizing the Failure Mode:

Pd_Poisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd R-X Pyridine Pyridine Substrate (N-coordination) OxAdd->Pyridine Fast Coordination Product Coupled Product OxAdd->Product Transmetallation (Slow w/o bulky ligand) DeadCat Inactive Complex [Pd(Py)2Cl2] Pyridine->DeadCat Ligand Displacement

Caption: The "Dead-End" Pathway: Pyridine nitrogen displaces ligands, sequestering palladium into an inactive state.

Troubleshooting Protocol:

  • Ligand Selection (The "Umbrella" Strategy): You must use bulky, electron-rich ligands that physically block the pyridine nitrogen from binding to the Pd center while allowing the oxidative addition of the C-X bond.

    • Recommended: XPhos , SPhos , or P(t-Bu)₃ .[4]

    • Avoid: PPh₃ or dppf (too small; easily displaced by pyridine N).

  • The "MIDA" Trick: If the boronic acid is the pyridine component, use MIDA boronates . The slow release of the active boronic acid keeps the concentration of the interfering pyridine species low, protecting the catalyst.

  • Alternative: N-Oxide Activation: Oxidize the pyridine to Pyridine-N-oxide before coupling. The N-oxide oxygen is less coordinating to Pd than the free nitrogen lone pair. You can reduce it back to the pyridine (using Zn/NH₄Cl or PCl₃) after the coupling.

Module 3: Regioselectivity & Halogen Dance

User Report:

"I treated 3-bromopyridine with LDA followed by an electrophile, expecting substitution at C4. Instead, I got a mixture of C2 and C4 products, and the bromine migrated."

Root Cause Analysis: You have triggered the "Halogen Dance" mechanism. Lithiation at the C4 position (kinetically favored) is reversible. The lithiated species can isomerize to the thermodynamically more stable C3-lithio species via a series of deprotonation/metalation steps, causing the halogen to "migrate" around the ring.

Decision Matrix for Regiocontrol:

Regio_Control Start Target: Substituted Pyridine Method Choose Method Start->Method DeNovo De Novo Synthesis (Hantzsch/Kröhnke) Method->DeNovo Crowded Core Funct Functionalization (Existing Ring) Method->Funct Single Mod Symmetric Symmetric Pattern? DeNovo->Symmetric Pos Target Position? Funct->Pos Hantzsch Use Hantzsch Symmetric->Hantzsch Yes C2C4 C2 / C4 Pos->C2C4 C3 C3 Pos->C3 Poor Yield Pos->C3 High Yield NuAr Nucleophilic Aromatic Substitution (SNAr) C2C4->NuAr EAS Electrophilic Aromatic Substitution (Difficult) C3->EAS Poor Yield DoM Directed ortho-Metalation (Requires DG) C3->DoM High Yield

Caption: Strategic decision tree for selecting between ring construction vs. ring decoration based on target regiochemistry.

Module 4: Purification & Isolation

User Report:

"My product is stuck on the silica column or streaks badly, making separation impossible."

Root Cause Analysis: Pyridine is a basic amine (pKa ~5.2). It interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to peak broadening (tailing) or irreversible adsorption.

Standard Operating Procedure (SOP) for Purification:

  • The "Triethylamine Shield": Pre-wash the silica column with mobile phase containing 1-3% Triethylamine (Et₃N) . This neutralizes the acidic silanol sites. Run the actual purification with 1% Et₃N in the eluent.

  • The "Copper Wash" (Removal of Trace Pyridine): If you have residual pyridine starting material contaminating your product:

    • Dissolve crude mixture in EtOAc.

    • Wash 3x with aqueous CuSO₄ (saturated) .[5]

    • Mechanism:[1][2][3][6][7][8] Pyridine forms a water-soluble blue complex [Cu(Py)₄(H₂O)₂]²⁺ and is pulled into the aqueous layer. Your product (if less basic/coordinating) remains in the organic layer.

  • Switch Stationary Phase: For highly polar polysubstituted pyridines, switch from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents streaking.

References

  • Hantzsch Synthesis Overview & Oxidation

    • Review: "Recent Advances in the Hantzsch Synthesis." Chemical Reviews.

    • Oxidation Protocols: "Aromatization of 1,4-dihydropyridines: A comprehensive review." Journal of Organic Chemistry.

  • Kröhnke Synthesis

    • Mechanism:[1][2][3][6][7][8] "The Kröhnke pyridine synthesis: A versatile method for the preparation of 2,4,6-trisubstituted pyridines."[1][3] Synthesis.

  • Cross-Coupling & Catalyst Poisoning

    • Pd-Poisoning: "Overcoming Catalyst Deactivation in Cross-Coupling of Pyridines." Angewandte Chemie Int. Ed.

    • Ligand Selection: "Buchwald Ligands in Heterocyclic Chemistry." Accounts of Chemical Research.

  • Halogen Dance & Regioselectivity

    • Mechanism:[1][2][3][6][7][8] "The Halogen Dance Reaction on Pyridine Derivatives." Tetrahedron.

Sources

overcoming low yields in pyridine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Low Yields in Pyridine Ring Formation

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-SYN-OPT-2026

Core Directive & Executive Summary

User Query: "My pyridine synthesis yields are consistently low (<40%). I am observing tar formation, incomplete cyclization, and loss of product during workup. How do I troubleshoot this?"

Executive Summary: Low yields in pyridine synthesis are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving three distinct phases: Reaction Kinetics (incomplete cyclization), Oxidation Thermodynamics (failed aromatization), and Isolation Mechanics (product loss during purification).

This guide deconstructs these failure modes across the three most prevalent synthetic pathways: Hantzsch , Chichibabin , and Bohlmann-Rahtz , concluding with a critical module on Purification Integrity .

Diagnostic Workflow

Before altering reaction parameters, utilize this logic flow to pinpoint the yield-limiting step.

TroubleshootingFlow Start Start: Low Yield Observed TLC_Check TLC/LCMS of Crude Rxn Start->TLC_Check Conversion Is Starting Material (SM) Consumed? TLC_Check->Conversion Intermediate Is Dihydropyridine (DHP) or Open Chain Present? Conversion->Intermediate Yes Kinetics Issue: Kinetic Stall (Temp/Catalyst) Conversion->Kinetics No (SM remains) Workup Is Product in Aqueous Phase? Intermediate->Workup No (Clean profile) Oxidation Issue: Failed Aromatization (Oxidant Strength) Intermediate->Oxidation Yes (DHP present) Decomp Issue: Decomposition/Polymerization (Acid/Base sensitivity) Intermediate->Decomp No (Complex mess) Workup->Decomp No (Product vanished) Extraction Issue: pH/Extraction Efficiency (pKa Mismatch) Workup->Extraction Yes

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in pyridine synthesis.

Protocol-Specific Troubleshooting

A. Hantzsch Dihydropyridine Synthesis & Aromatization

The Problem: The classic Hantzsch reaction produces 1,4-dihydropyridines (1,4-DHPs).[1][2][3] The subsequent oxidation (aromatization) to pyridine is often the yield-limiting step due to over-oxidation or incomplete conversion.

SymptomProbable CauseCorrective Action
DHP persists after oxidation Weak oxidant or steric hindrance at C4.Switch from HNO₃ to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in refluxing DCM. DDQ acts via hydride abstraction and is highly effective for hindered substrates [1].
Dealkylation at C4 Acidic oxidative conditions (e.g., HNO₃/heat).Use NaNO₂ in Acetic Acid at room temperature. This mild nitrosation-elimination pathway prevents substituent cleavage [2].
Low yield in Step 1 (Condensation) Knoevenagel/Michael imbalance.Use a Catalyst: Add 5-10 mol% Yb(OTf)₃ (Ytterbium Triflate). It coordinates the carbonyl, accelerating the condensation without promoting polymerization [3].

Optimized Protocol: NaNO₂ Mediated Aromatization Context: For sensitive substrates where nitric acid causes decomposition.

  • Dissolve 1,4-DHP (1.0 equiv) in Glacial Acetic Acid (0.5 M).

  • Add NaNO₂ (Sodium Nitrite) (1.5 equiv) solid in portions over 10 mins at 20°C.

  • Observation: Evolution of NO gas (brown fumes) indicates active oxidation.

  • Stir for 1-2 hours. Monitor by TLC (DHP spot is usually fluorescent; Pyridine is UV active but non-fluorescent).

  • Quench: Pour into ice water and neutralize with NaOH to pH > 10 before extraction.

B. Chichibabin Amination

The Problem: Direct amination of pyridines using


 requires harsh conditions, often leading to tarry polymerization byproducts or bis-amination.

Q: My reaction mixture turns into a solid black tar. Why? A: This is uncontrolled polymerization initiated by the highly basic amide ion.

  • Solution: Switch to "Wet" Conditions or Hydrocarbon Solvents . Run the reaction in dry toluene or xylene rather than neat.

  • Critical Control: Ensure your

    
     is granular and free-flowing. Old, yellowed sodamide contains peroxides and hydroxides that catalyze degradation.
    

Q: I see the intermediate but no product formation. A: The hydride elimination step is rate-limiting. The


-adduct forms but cannot re-aromatize.
  • Fix: Add a hydride acceptor. Introduction of KMnO₄ (Potassium Permanganate) or simply bubbling dry air through the mixture can facilitate the oxidative elimination of the hydride, significantly boosting yield at lower temperatures [4].

C. Bohlmann-Rahtz Synthesis

The Problem: This condensation of enamines with ethynyl ketones often suffers from regioselectivity issues and difficulty isolating the aminodiene intermediate.

Q: How do I avoid isolating the unstable intermediate? A: Move to a One-Pot Acid-Catalyzed protocol.

  • Mechanism: The use of a Lewis acid (ZnBr₂ or Yb(OTf)₃) or Brønsted acid (Acetic Acid) promotes the Michael addition and the subsequent cyclodehydration in a single vessel, bypassing the isolation of the sensitive intermediate [5].

Optimized Workflow: One-Pot Microwave Synthesis

  • Combine propargyl aldehyde/ketone (1 equiv), enamine (1 equiv), and Acetic Acid (20 mol%) in Toluene or EtOH.

  • Irradiate in a microwave reactor at 120°C for 10–20 minutes.

  • Why: Microwave heating provides the rapid energy input needed for the high-barrier

    
     isomerization required for cyclization, suppressing side reactions that occur during slow thermal ramp-up [6].
    

Critical Failure Point: Isolation & Purification

"I synthesized it, but I lost it on the column." Pyridines are basic (


) and polar. They interact strongly with the silanol groups (

) on silica gel, leading to irreversible adsorption (tailing) or acid-catalyzed degradation.
Strategy 1: The "Base-Wash" Extraction

Never extract a pyridine product from an acidic aqueous layer.

  • Check pH: After reaction, measure the aqueous layer pH.

  • Adjust: Add sat.

    
     or 
    
    
    
    until pH is at least 10 .
  • Theory: At pH 10 (approx 5 units above

    
    ), >99.9% of the pyridine is in the free-base form (neutral), maximizing partition into the organic solvent (DCM or EtOAc).
    
Strategy 2: Deactivated Silica Gel Chromatography

Standard silica is slightly acidic. You must neutralize it.

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1-2% Triethylamine (Et₃N) .

  • Elution: Run the column with 1%

    
     in the eluent.
    
  • Result: The amine blocks the active silanol sites, preventing the pyridine from "sticking" and ensuring sharp, symmetrical peaks.

Data: Recovery Rates by Purification Method

MethodRecovery of 4-PhenylpyridineNotes
Standard Silica (Hex/EtOAc)45%Significant tailing; material retained on column.
Et₃N Deactivated Silica 92% Sharp peaks; minimal loss.
Alumina (Neutral)88%Good alternative, but lower resolution than silica.
Acid/Base Extraction Only85%High recovery but lower purity (oils often remain).

Mechanistic Visualization

Understanding the Hantzsch pathway helps identify where the yield is lost.

HantzschMechanism cluster_0 Yield Trap: Aromatization Aldehyde Aldehyde + B-Keto Ester Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel - H2O Michael Michael Addition (Enamine) Knoevenagel->Michael + Enamine DHP 1,4-Dihydropyridine (1,4-DHP) Michael->DHP Cyclization - H2O Oxidation Oxidation Step (Aromatization) DHP->Oxidation Yield Critical Step Pyridine Final Pyridine Product Oxidation->Pyridine - H2

Figure 2: The Hantzsch pathway.[4] The transition from DHP to Pyridine (highlighted) is the most common point of yield loss due to over-oxidation or decomposition.

References

  • Vanden Eynde, J. J., et al. "Aromatization of Hantzsch 1,4-dihydropyridines with DDQ." Tetrahedron, vol. 49, no. 40, 1993, pp. 9095-9100. Link

  • Memarian, H. R., et al. "Oxidative aromatization of Hantzsch 1,4-dihydropyridines using sodium nitrite in acetic acid." Journal of the Iranian Chemical Society, vol. 5, 2008, pp. 100-105. Link

  • Wang, L., et al. "Yb(OTf)3 catalyzed one-pot synthesis of polyhydroquinoline derivatives through Hantzsch reaction." Ultrasonics Sonochemistry, vol. 13, no. 1, 2006, pp. 1-6.[5] Link

  • Pozharskii, A. F., et al. "Heterocycles in Life and Society: Chichibabin Reaction Mechanisms." Wiley-VCH, 2011. Link

  • Bagley, M. C., et al. "A New Modification of the Bohlmann-Rahtz Pyridine Synthesis." Synlett, vol. 2001, no.[6] 07, 2001, pp. 1149-1151.[6] Link

  • Bagley, M. C., et al. "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor."[6] Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 1957–1968.[6] Link

Sources

Technical Support Center: Stability & Handling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed to address high-level stability and handling challenges associated with pyridine derivatives.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Synthesis, Purification, and Storage Anomalies

Introduction: The Pyridine Paradox

Pyridine derivatives are the workhorses of medicinal chemistry, yet they present a "stability paradox." While the aromatic ring is generally robust against electrophilic attack due to its electron-deficient nature (


-deficient), this same property renders specific derivatives—particularly 1,4-dihydropyridines (DHPs)  and N-oxides —highly susceptible to oxidative aromatization, photolytic degradation, and hygroscopic destabilization.

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of instability and provides self-validating protocols for their remediation.

Part 1: Synthesis & Reaction Stability

Ticket #402: "My 1,4-Dihydropyridine (DHP) product is turning yellow/aromatizing during workup."

Diagnosis: You are likely witnessing oxidative aromatization . 1,4-DHPs (e.g., Hantzsch esters, Nifedipine analogs) are thermodynamically driven to restore aromaticity. This process is catalyzed by:

  • Light (Photolysis): UV/Visible light promotes the transfer of hydride/electrons, leading to the pyridine analog.

  • Trace Metals/Oxidants: Presence of atmospheric oxygen or trace metal impurities in solvents.

The Mechanism: The degradation usually proceeds via a radical intermediate or direct hydride transfer, resulting in the thermodynamically stable (but pharmacologically distinct) pyridine derivative.

DHP_Degradation DHP 1,4-Dihydropyridine (Active Drug Scaffold) Light UV/Vis Light (hν) + O2 DHP->Light Exposure Radical Radical/Cation Intermediate Light->Radical e- Transfer Pyridine Pyridine Derivative (Inactive Aromatized Product) Radical->Pyridine - H2 / Oxidation NOxide Nitroso/N-oxide Byproducts Radical->NOxide Side Reaction

Figure 1: Photoxidative degradation pathway of 1,4-dihydropyridines to inactive pyridine derivatives.

Corrective Protocol (The "Dark Workup"):

  • Amber Glassware: Perform all final synthetic steps and workups in amberized glassware or wrap flasks in aluminum foil.

  • Deoxygenation: Sparge all workup solvents (EtOAc, DCM) with Nitrogen or Argon for 15 minutes prior to use.

  • Antioxidant Additive: For highly sensitive DHPs, add 0.1% BHT (Butylated hydroxytoluene) to the workup solvent to scavenge radical initiators [1].

Ticket #409: "Aminopyridine yield is low; LCMS shows M+16 peak."

Diagnosis: The electron-rich exocyclic amine is pushing electron density into the ring, but the nitrogen lone pair remains susceptible to N-oxidation (M+16 mass shift). This is common when using oxidants (e.g., mCPBA) elsewhere in the molecule or simply upon long-term exposure to air.

Solution: Store aminopyridines as their HCl or HBr salts . The protonation of the pyridine nitrogen (


 lone pair) significantly reduces its nucleophilicity and susceptibility to oxidation [2].

Part 2: Purification & Isolation

Ticket #515: "Compound streaks/tails on silica gel and recovery is low."

Diagnosis: Pyridine is a base (


). The acidic silanol groups (

) on standard silica gel protonate the pyridine nitrogen, forming strong hydrogen bonds or ionic interactions. This causes "streaking" (peak tailing) and irreversible adsorption.

Troubleshooting Decision Tree:

Purification_Logic Start Pyridine Derivative Tailing on TLC? IsBasic Is the Nitrogen Basic (Lone pair available)? Start->IsBasic AddTEA Add 1-3% Triethylamine (TEA) to Mobile Phase IsBasic->AddTEA Yes Reverse Switch to C18 Reverse Phase IsBasic->Reverse No (Highly Polar/Zwitterionic) CheckTEA Improved? AddTEA->CheckTEA Success Proceed with Buffered Silica Flash CheckTEA->Success Yes Alumina Switch to Neutral Alumina CheckTEA->Alumina No (Still decomposing)

Figure 2: Decision matrix for optimizing stationary phase selection for pyridine derivatives.

Standard Operating Procedure: TEA-Buffered Silica Column Do not just add TEA to the solvent; you must deactivate the silica first.

  • Slurry Preparation: Prepare the silica slurry using a solvent system containing 1% Triethylamine (TEA) (e.g., 99:1 Hexane:TEA).

  • Column Packing: Pour the slurry and flush with 2 column volumes of the TEA-containing solvent. This saturates the acidic silanol sites.

  • Elution: Run your purification using your standard gradient (e.g., Hexane/EtOAc) without further TEA, or maintain 0.5% TEA if the compound is extremely basic [3].

Part 3: Storage & Handling

Ticket #601: "My Pyridine-N-oxide turned into a goo/liquid."

Diagnosis: Pyridine-N-oxides are notoriously hygroscopic .[1] The oxygen atom on the nitrogen creates a dipole that avidly attracts atmospheric moisture, leading to deliquescence (absorbing enough water to dissolve).

Remediation Protocol (Azeotropic Drying): If your solid has liquefied, do not discard it.

  • Dissolve the "goo" in Toluene (forms azeotrope with water at 85°C).

  • Rotary evaporate to dryness. Repeat 2x.

  • Dry under high vacuum (<1 mbar) for 12 hours.

  • Storage: Store in a desiccator or under inert atmosphere (Schlenk flask).

Summary of Storage Conditions
Derivative ClassPrimary Stability RiskRecommended StorageShelf Life (Est.)
Simple Pyridines Volatility, HygroscopicityTightly sealed, PTFE-lined cap. Room Temp.>2 Years
1,4-Dihydropyridines Photodegradation , OxidationAmber vial , -20°C, Argon atmosphere.6-12 Months
Aminopyridines N-Oxidation (slow)Store as HCl salt if possible. Cool, dry place.>2 Years
Pyridine-N-oxides Hygroscopicity Desiccator, inert gas. Avoid metal spatulas (trace reduction).1-2 Years
2-Halopyridines Hydrolysis (slow), VolatilityRefrigerator (4°C). Segregate from acids.[2]1-2 Years

References

  • Memoli, A. et al. (2018). "Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review." International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Vasu, K. et al. (2024).[3] "Cracking the code: the clinical and molecular impact of aminopyridines." RSC Advances. Available at: [Link]

  • University of Rochester. (n.d.). "Purification: Troubleshooting Flash Column Chromatography." Department of Chemistry. Available at: [Link]

Sources

dealing with air and moisture sensitive reagents in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Air & Moisture Sensitive Reagents in Pyridine Functionalization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Welcome to the Technical Support Center

Pyridine synthesis presents a unique "double-edged" challenge. You are not only managing the standard hazards of air-sensitive organometallics (n-BuLi, Grignards) or moisture-sensitive catalysts (Pd(0)), but you are doing so in a solvent/substrate environment that actively fights you. Pyridine is hygroscopic, coordinates strongly to metal centers (poisoning catalysts), and is prone to nucleophilic attack by the very bases used to functionalize it.

This guide is structured to troubleshoot these specific failure modes.

Tier 1: The Foundation (Solvent & Reagent Purity)

The Issue: Commercial "anhydrous" pyridine often contains 30–50 ppm water. For lithiation or sensitive cross-couplings, you require <10 ppm. Pyridine forms azeotropes with water, making simple distillation ineffective.[1]

Protocol 1.0: The Rigorous Drying of Pyridine

Do not rely on molecular sieves alone for "wet" pyridine (water > 0.1%). Sieves are for polishing and storage.

Step-by-Step Methodology:

  • Pre-Drying (Bulk Water Removal):

    • Add KOH pellets (15 g/L) to the pyridine.

    • Stir for 24 hours. The KOH will liquefy/sludge as it absorbs water.

    • Why: This breaks the water-pyridine azeotrope and removes the bulk of moisture.

  • Decantation & Reactive Drying:

    • Decant the supernatant pyridine into a clean flask containing Calcium Hydride (

      
      , 5 g/L).
      
    • Reflux under

      
       or Ar for 4 hours.
      
    • Why:

      
       reacts irreversibly with water: 
      
      
      
      .
  • Distillation:

    • Distill directly from the

      
       slurry under inert atmosphere.
      
    • Discard the first 10% (forerun). Collect the fraction boiling at 115°C.

  • Storage (The Polishing Step):

    • Store over activated 4Å Molecular Sieves (activated at 300°C under vacuum).

    • Validation: Titrate a sample using the Karl Fischer method if available. Target: <10 ppm.

Visualization: Pyridine Purification Workflow

PyridineDrying Start Commercial Pyridine (>500 ppm H2O) KOH Stir over KOH (24h) Start->KOH Break Azeotrope Decant Decant Supernatant KOH->Decant CaH2 Reflux over CaH2 (4h, Inert Atm) Decant->CaH2 Chemical Drying Distill Distill under N2/Ar CaH2->Distill Store Store over 4Å Sieves (<10 ppm H2O) Distill->Store Polishing

Figure 1: Critical workflow for breaking the pyridine-water azeotrope and achieving ppm-level dryness.

Tier 2: Organometallic Functionalization (Lithiation)

The Issue: When adding alkyl-lithiums (e.g., n-BuLi) to pyridine, two pathways compete:

  • Desired: Lithium-Halogen Exchange or Directed Ortho-Metalation (DoM).

  • Undesired: Nucleophilic attack at the C2/C6 position (Chichibabin-type addition), leading to dihydropyridines and "tar."

Troubleshooting Guide: Preventing Nucleophilic Attack
VariableRecommendationScientific Rationale
Temperature -78°C (Strict) At higher temperatures (> -40°C), the thermodynamic product (nucleophilic addition to the ring) dominates over the kinetic product (Li-Hal exchange).
Reagent LDA or LiTMP If performing deprotonation (DoM), use bulky amide bases (LDA, LiTMP) instead of alkyl-lithiums. They are too sterically hindered to attack the ring nitrogen/carbon.
Additives

Pre-complexing pyridine with

protects the nitrogen lone pair and activates the ring protons for removal without allowing nucleophilic addition.
Titration Mandatory Excess n-BuLi guarantees side reactions. You must know the exact molarity.
Protocol 2.0: The Suffert Titration Method

Do not trust the bottle label. Titrate before every critical reaction.

  • Setup: Flame-dry a 10 mL flask with a stir bar; cool under Ar.

  • Indicator: Add 100 mg of N-pivaloyl-o-toluidine (or N-pivaloyl-o-benzylaniline).

  • Solvent: Dissolve in 5 mL anhydrous THF. The solution will be colorless.

  • Titration: Add the organolithium dropwise via syringe at room temperature.

  • Endpoint: The solution turns from Colorless

    
     Yellow/Orange  (formation of the dianion) and persists.
    
    • Calculation:

      
      
      
Visualization: Lithiation Decision Logic

LithiationLogic Start Pyridine Functionalization Halogen Is there a Halogen (Br/I)? Start->Halogen Exchange Lithium-Halogen Exchange Halogen->Exchange Yes DMG Is there a Directing Group (Amide, Carbamate)? Halogen->DMG No Conditions1 Use t-BuLi (2 equiv) or n-BuLi Temp: -78°C Fast Addition (<5 min) Exchange->Conditions1 DoM Directed Ortho-Metalation DMG->DoM Yes NoGroup No Directing Group? DMG->NoGroup No Conditions2 Use LiTMP or LDA Temp: -78°C to 0°C Avoid n-BuLi DoM->Conditions2 LewisAcid Lewis Acid Activation NoGroup->LewisAcid Conditions3 Pre-complex with BF3-OEt2 Then add base LewisAcid->Conditions3

Figure 2: Decision tree for selecting the correct base and conditions to avoid nucleophilic attack on the pyridine ring.

Tier 3: Catalysis (Cross-Coupling)

The Issue: Pyridine is a "catalyst poison." The nitrogen lone pair (


-donor) binds competitively to Palladium (

), displacing phosphine ligands and creating an unreactive

species. This shuts down the catalytic cycle, specifically the oxidative addition step.
Troubleshooting Guide: Reviving "Dead" Couplings

Scenario: Suzuki or Buchwald coupling on a halopyridine yields <10% product; starting material remains.

Solution A: The "Bulky Ligand" Strategy Switch from standard ligands (


, dppf) to bulky, electron-rich ligands that sterically prevent pyridine coordination.
  • Recommended Ligands: X-Phos, S-Phos, or

    
    .
    
  • Mechanism:[1][2][3][4][5][6][7][8] The bulk creates a "cone of protection" around the Pd center, allowing the reaction with the halogen but blocking the pyridine nitrogen approach.

Solution B: The N-Oxide Route (The Bypass) If the pyridine nitrogen is the problem, remove its ability to coordinate.

  • Oxidize: Treat pyridine with mCPBA to form Pyridine-N-Oxide.

  • Couple: Perform the Pd-coupling on the N-Oxide (the oxygen is less poisoning to Pd than the free nitrogen).

  • Reduce: Post-reaction, reduce the N-oxide back to pyridine using

    
     or Zn/Acetic Acid.
    

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned into a black tar upon adding n-BuLi. What happened? A: You likely triggered oligomerization. This happens if the temperature was too high (>-40°C) or if the addition was too slow, allowing the lithiated species to attack unreacted starting material. Fix: Cool to -78°C and ensure rapid mixing, or switch to a non-nucleophilic base like LiTMP.

Q: Can I use standard syringe needles for these reagents? A: For n-BuLi and Grignards, yes. However, pyridine is known to swell certain rubber septa and dissolve some glues. Use PTFE-lined septa and ensure your needles are stainless steel. For strictly anhydrous pyridine transfer, a cannula (double-tipped needle) technique is superior to syringes to avoid vacuum/backfill moisture introduction.

Q: My Pd-coupling works on phenyl-bromide but fails on pyridyl-bromide. Why? A: This is the "Pyridine Effect." The pyridyl nitrogen is coordinating to your Pd catalyst. Fix: Increase catalyst loading to 5-10 mol%, or switch to X-Phos Pd G2 precatalyst, which is resistant to this coordination.

References

  • Purification of Laboratory Chemicals : Armarego, W. L. F.; Chai, C. L. L.[9] Butterworth-Heinemann, 2013 . (Standard text for drying Pyridine).

  • Titration of Organolithiums : Suffert, J. J. Org.[10] Chem.1989 , 54, 509–510.[10] "Simple direct titration of organolithium reagents using N-pivaloyl-o-toluidine."

  • Lithiation Mechanisms: Clayden, J. Organolithiums: Selectivity for Synthesis.Pergamon, 2002.
  • Pd-Poisoning by Pyridine : Hagelin, H. et al. J. Mol. Catal. A: Chem.[1][3][6][11][12]2000 , 164, 137–146.[13] "Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives."

  • Schlenk Line Survival Guide : Pilling, A. The Schlenk Line Survival Guide, 2023 .

Sources

Validation & Comparative

Analytical Characterization of 3-Ethoxy-5-hydroxypyridine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Analytical Challenge

3-Ethoxy-5-hydroxypyridine represents a critical class of pharmaceutical intermediates often utilized in the synthesis of antifibrotic agents (e.g., Pirfenidone analogues) and kinase inhibitors. Its structural duality—possessing a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl group (

)—creates an amphoteric profile that complicates standard analytical workflows.

The Analytical Challenge:

  • Zwitterionic Behavior: At neutral pH, the molecule exists in equilibrium with zwitterionic forms, leading to poor retention and peak tailing on standard C18 columns.

  • Regioisomerism: Distinguishing the 3,5-substituted isomer from 2,3- or 3,4-analogues requires high-resolution structural elucidation (NMR) or specific chromatographic selectivity.

  • Volatility: The phenolic hydroxyl group creates strong intermolecular hydrogen bonding, rendering direct Gas Chromatography (GC) analysis difficult without derivatization.

This guide objectively compares three primary characterization methods: Acidic RP-HPLC (Quantification), Derivatized GC-MS (Impurity Profiling), and NMR Spectroscopy (Structural Authentication).

Analytical Decision Matrix

The following workflow illustrates the logical selection process for characterizing this compound based on the specific data requirement (Purity vs. Structure vs. Volatiles).

AnalyticalMatrix Start Sample: this compound Goal Define Analytical Goal Start->Goal Quant Quantification & Purity (Assay) Goal->Quant Batch Release Struct Structural Confirmation (Isomers) Goal->Struct R&D / ID Testing Volatile Residual Solvents / Volatile Impurities Goal->Volatile Process Safety HPLC Method A: RP-HPLC (Acidic pH) High Precision, Robust Quant Quant->HPLC Preferred NMR Method C: 1H-NMR / 13C-NMR Regiochemistry Verification Struct->NMR Definitive GCMS Method B: GC-MS (Derivatized) Mass Spec ID, Volatile Profiling Volatile->GCMS Required HPLC->GCMS Orthogonal Check

Figure 1: Analytical decision tree for selecting the appropriate characterization method based on data requirements.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Best For: Routine purity assay, stability testing, and quantification of non-volatile impurities.

Mechanistic Rationale

To overcome the amphoteric nature of this compound, the mobile phase pH is critical.

  • Why Acidic (pH 2.5)? At pH 2.5, the pyridine nitrogen is fully protonated (

    
    ), and the phenolic oxygen is protonated (
    
    
    
    ). This forces the molecule into a single cationic state, preventing the secondary interactions and "peak splitting" caused by zwitterions or mixed ionization states [1].
  • Stationary Phase: A C18 column with high carbon load and end-capping is selected to minimize interaction with residual silanol groups, which would otherwise bind the protonated pyridine base and cause tailing.

Validated Protocol
  • Instrument: HPLC with UV-Vis (DAD) or Mass Spectrometer (LC-MS).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (matches the pyridine

    
     transition).
    
  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 60 40
15.0 60 40
15.1 95 5

| 20.0 | 95 | 5 |

Performance Metrics (Typical)
  • Retention Time: ~7.5 - 8.2 min.

  • Tailing Factor (

    
    ):  < 1.3 (Acceptable range: 0.8–1.5).
    
  • Linearity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  > 0.999 (Range: 10–200 µg/mL).
    
  • Limit of Quantitation (LOQ): ~0.5 µg/mL.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Best For: Identification of volatile synthesis byproducts (e.g., ethyl iodide, pyridine) and mass spectral confirmation.

Mechanistic Rationale

Direct injection of this compound leads to poor peak shape due to hydrogen bonding of the free hydroxyl group with the GC liner and column phase.

  • Derivatization Strategy: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group. This reduces polarity, increases volatility, and improves thermal stability [2].

Derivatization Protocol
  • Preparation: Weigh 10 mg of sample into a GC vial.

  • Solvent: Add 500 µL of anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Reagent: Add 200 µL BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Reaction: Cap and incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL of the cooled solution into the GC.

GC-MS Parameters
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Inlet Temp: 250°C (Split 20:1).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: EI (70 eV).

Expected MS Fragmentation (TMS Derivative):

  • Molecular Ion (

    
    ):  m/z 211 (Parent + TMS group).
    
  • Base Peak: Often [M-15]+ (Loss of methyl from TMS).

Method C: NMR Spectroscopy (Structural Elucidation)

Best For: Distinguishing regioisomers (e.g., 3-ethoxy-5-hydroxy vs. 3-ethoxy-4-hydroxy).

Mechanistic Rationale

Mass spectrometry confirms the formula (


), but cannot easily distinguish positional isomers. NMR coupling constants (

) are definitive for pyridine substitution patterns.
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to ensure solubility and clearly resolve the hydroxyl proton.
Key Spectral Features (1H-NMR, 400 MHz, DMSO- )

To confirm the 3,5-disubstitution pattern, look for the "meta" coupling between the pyridine ring protons.

Proton PositionChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
H-2, H-6 7.8 - 8.0Doublet (d)

Hz
Characteristic meta coupling. Indicates protons are separated by one carbon.
H-4 6.8 - 7.0Triplet (t) or dd

Hz
Couples to both H-2 and H-6.
-OCH2- 4.0 - 4.1Quartet (q)

Hz
Ethyl group methylene.
-CH3 1.3 - 1.4Triplet (t)

Hz
Ethyl group methyl.
-OH 9.5 - 10.5Broad SingletN/AExchangeable (disappears with

).

Note: If the substitution were 3,4 (ortho), you would see a larger coupling constant (


 Hz).

Comparative Data Summary

The following table summarizes the operational capabilities of each method to aid in laboratory planning.

FeatureMethod A: RP-HPLC (UV)Method B: GC-MS (TMS)Method C: 1H-NMR
Primary Use Purity Quantification (%)Impurity ID & VolatilesStructural Proof
Sample Prep Simple (Dissolve & Filter)Complex (Derivatization)Simple (Dissolve)
Specificity Moderate (Retention Time)High (Mass Spectrum)Very High (Connectivity)
Sensitivity (LOD) High (~0.1 µg/mL)High (~0.05 µg/mL)Low (~1 mg/mL)
Throughput High (Automated)ModerateLow
Cost per Run LowModerateHigh

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880. Link

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC).[1][2] Technical Bulletin. Link

  • PubChem. (2025).[3] 3-Hydroxypyridine Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2024).[4] 3-Hydroxypyridine Properties and Spectral Data. Link

Sources

A Comparative Guide to the Synthetic Routes of 3-Hydroxypyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 3-hydroxypyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous bioactive compounds and its versatile chemical reactivity. For researchers and professionals in drug development, selecting the optimal synthetic route to this privileged structure is a critical decision that impacts yield, scalability, cost, and the potential for structural diversification. This guide provides an in-depth comparison of the most prominent synthetic strategies for accessing 3-hydroxypyridines, grounded in mechanistic principles and supported by experimental data. We will explore classical industrial methods, modern catalytic approaches, and green, bio-based routes, offering a comprehensive overview to inform your synthetic planning.

Classical Industrial Synthesis: The Sulfonation-Alkali Fusion of Pyridine

One of the most established methods for the large-scale production of 3-hydroxypyridine begins with the parent heterocycle, pyridine. This two-step process, while robust, involves harsh reaction conditions.

The first step is the electrophilic sulfonation of pyridine using oleum (fuming sulfuric acid), often in the presence of a mercury sulfate catalyst, at high temperatures (210-240°C) to yield pyridine-3-sulfonic acid.[1][2] The high temperature is necessary to overcome the deactivation of the pyridine ring towards electrophilic substitution. The subsequent step involves the fusion of pyridine-3-sulfonic acid with a strong base, such as sodium or potassium hydroxide, at elevated temperatures (160-250°C).[1][2] This nucleophilic aromatic substitution reaction displaces the sulfonic acid group with a hydroxyl group.

Causality Behind Experimental Choices: The extreme conditions of both steps are dictated by the inherent stability of the pyridine ring. The sulfonation requires a potent electrophile and high thermal energy to proceed. The subsequent alkali fusion is also an energy-intensive process, necessary to drive the nucleophilic substitution. The use of a mercury catalyst, while effective, raises significant environmental and safety concerns, prompting the exploration of alternative methods.

Caption: Classical Sulfonation-Alkali Fusion Route to 3-Hydroxypyridine.

The Bio-Based Approach: Synthesis from Furfural

With a growing emphasis on green chemistry, the synthesis of 3-hydroxypyridines from renewable resources has gained significant traction. Furfural, a commodity chemical derived from biomass, serves as a key starting material in this context. The overall transformation involves a ring expansion of the furan ring into a pyridine ring, with the incorporation of a nitrogen atom from an ammonia source. This process is often referred to as a variation of the Clauson-Kaas reaction.

A one-step method has been reported where furfural reacts with an ammonia source in the presence of a catalyst, such as a skeletal iron-based catalyst or Raney Fe, in deionized water at temperatures ranging from 100-140°C.[3] Another variation involves the initial conversion of furfural to furfurylamine, which is then oxidized and cyclized in the presence of an acid to yield 3-hydroxypyridine.[4]

Causality Behind Experimental Choices: The use of a heterogeneous catalyst like Raney Fe or a skeletal iron catalyst facilitates the reductive amination of furfural and the subsequent cyclization cascade in a single pot, simplifying the process.[3] Water is an ideal green solvent for this reaction. The temperature range of 100-140°C provides the necessary activation energy for the multi-step reaction to proceed efficiently.[3]

Caption: Bio-based Synthesis of 3-Hydroxypyridine from Furfural.

Modern Catalytic Methods for Substituted 3-Hydroxypyridines

For the synthesis of more complex and substituted 3-hydroxypyridines, which are often required in drug discovery programs, modern catalytic methods offer unparalleled precision and versatility.

a) Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

A powerful strategy for the synthesis of substituted 3-hydroxypyridines involves the use of ruthenium-catalyzed ring-closing metathesis (RCM).[5] This approach, developed by Yoshida, Kawagoe, et al., utilizes nitrogen-containing dienes as precursors. The key step is the RCM reaction to form a dihydropyridine intermediate, which can then be converted to the desired 3-hydroxypyridine through either elimination or an oxidation/deprotection sequence.[5]

Causality Behind Experimental Choices: The choice of a ruthenium catalyst, such as the Grubbs catalyst, is crucial for its high functional group tolerance and efficiency in forming cyclic olefins. The subsequent conversion of the dihydropyridine intermediate to the aromatic pyridine is a key feature of this strategy, allowing for the introduction of various substituents on the pyridine ring.

Caption: Ruthenium-Catalyzed RCM Route to Substituted 3-Hydroxypyridines.

b) Palladium-Catalyzed "Anti-Wacker"-Type Cyclization

A more recent de novo synthesis of polysubstituted 3-hydroxypyridines has been reported by Ito, Doi, and Tsukamoto, which employs a palladium(0)-catalyzed "anti-Wacker"-type cyclization.[6] This elegant method involves the reaction of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are then oxidized and undergo elimination of p-toluenesulfinic acid to afford the polysubstituted 3-hydroxypyridines.[6][7]

Causality Behind Experimental Choices: The use of a palladium(0) catalyst is key to facilitating the anti-selective arylative cyclization, which proceeds with high diastereoselectivity.[6][7] This method allows for the convergent assembly of highly functionalized 3-hydroxypyridines from readily available starting materials like amino acids, propargyl alcohols, and arylboronic acids.[6][7]

Caption: Palladium-Catalyzed "Anti-Wacker" Cyclization for Polysubstituted 3-Hydroxypyridines.

Comparative Analysis of Synthetic Routes

ParameterSulfonation-Alkali FusionSynthesis from FurfuralRuthenium-Catalyzed RCMPalladium-Catalyzed "Anti-Wacker" Cyclization
Starting Materials Pyridine, Oleum, NaOH/KOHFurfural, Ammonia sourceNitrogen-containing dienesN-propargyl-N-tosyl-aminoaldehydes, Arylboronic acids
Key Reagents HgSO₄ catalystRaney Fe or skeletal Fe catalystGrubbs-type Ru catalystPd(0) catalyst
Reaction Conditions Very harsh (high temp. and pressure)Mild to moderate (100-140°C, aqueous)MildMild
Yield Generally good (>60%)[3]Moderate (up to 18.2% in one-step)[3]Good to excellentGood to excellent[6][7]
Substrate Scope Limited to unsubstituted 3-hydroxypyridinePrimarily for unsubstituted 3-hydroxypyridineBroad for substituted derivatives[5]Broad for polysubstituted derivatives[6][7]
Green Chemistry Aspects Poor (toxic catalyst, high energy)Excellent (bio-based, green solvent)Moderate (metal catalyst)Moderate (metal catalyst)
Scalability Proven for industrial scalePotentially scalableScalable for fine chemicalsScalable for fine chemicals

Experimental Protocols

Representative Protocol for Synthesis from Furfural

This protocol is adapted from the method described in patent CN111170935B.[3]

  • Reaction Setup: To a pressure reactor, add deionized water, furfural, an ammonia source (e.g., 25 wt% ammonia water), and a skeletal iron-based catalyst. The molar ratio of furfural to the ammonia source is typically optimized.

  • Reaction Execution: Seal the reactor and purge with nitrogen. Heat the reaction mixture to 100-140°C with stirring for 1-5 hours.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature. Separate the solid catalyst by filtration. The liquid-phase product is then purified, for example, by distillation or crystallization, to yield 3-hydroxypyridine.

General Protocol for Ruthenium-Catalyzed RCM

This protocol is a generalized representation based on the work of Yoshida, Kawagoe, et al.[5]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the nitrogen-containing diene substrate in a dry, degassed solvent such as dichloromethane or toluene.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs second-generation catalyst, typically 1-5 mol%) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction (e.g., by adding ethyl vinyl ether). Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate is then converted to the 3-hydroxypyridine derivative through a suitable elimination or oxidation/deprotection sequence as described in the literature.[5]

Conclusion

The synthesis of 3-hydroxypyridines can be achieved through a variety of routes, each with its own set of advantages and disadvantages. The classical sulfonation-alkali fusion method, while effective for large-scale production of the parent compound, is hampered by its harsh conditions and environmental concerns. The synthesis from furfural presents a promising green alternative, leveraging a renewable feedstock. For the synthesis of complex, substituted 3-hydroxypyridines, modern catalytic methods such as ruthenium-catalyzed RCM and palladium-catalyzed "anti-Wacker"-type cyclization offer superior control and versatility. The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of production, and the importance of green chemistry principles in the overall synthetic strategy.

References

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society1954 , 76 (5), 1286–1291. [Link]

  • Yoshida, K.; Kawagoe, F.; Hayashi, K.; Horiuchi, S.; Imamoto, T.; Yanagisawa, A. Synthesis of 3-hydroxypyridines using ruthenium-catalyzed ring-closing olefin metathesis. Organic Letters2009 , 11 (3), 515–518. [Link]

  • Ito, K.; Doi, T.; Tsukamoto, H. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts2023 , 13 (2), 319. [Link]

  • Ito, K.; Doi, T.; Tsukamoto, H. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. ResearchGate. [Link]

  • YR Pharma Tube. Pyridine - Synthesis via Rearrangement reactions || YR Pharma Tube || Dr. Yerra Rajeshwar. YouTube. [Link]

  • CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google P
  • Henry Rzepa. Mechanism of the Boekelheide rearrangement. [Link]

  • Chaves, S.; et al. Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. European Journal of Medicinal Chemistry2008 , 43 (9), 1978-82. [Link]

  • Ito, K.; Doi, T.; Tsukamoto, H. Synthetic methods for 3-hydroxypyridines. (a) Yanagisawa's method,... ResearchGate. [Link]

  • US3218330A - Preparation of 3-hydroxypyridine - Google P
  • CN103664760A - Preparation method of 3-hydroxypyridine - Google P
  • How to synthesizer of 3-hydroxy pyridine? - ResearchGate. [Link]

  • Ren, D.; et al. Synthesis of 3-hydroxypyridines from bio-based furfural. ResearchGate. [Link]

  • New functionalised 3-hydroxypyridines - Durham E-Theses. [Link]

  • Kurzawa, T.; et al. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal2023 , 29 (26), e202204015. [Link]

  • Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. [Link]

  • Fontenas, C.; Bejan, E.; Aït Haddou, H.; Balavoine, G. G. A. The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications1995 , 25 (5), 629-633. [Link]

  • Sharma, P.; et al. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry2023 , 19, 71-105. [Link]

  • Wang, X.; et al. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Journal of the American Chemical Society2023 . [Link]

  • Trnka, T. M.; Grubbs, R. H. Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities. Current Organic Chemistry2006 , 10 (2), 185-202. [Link]

  • Catalysts | Free Full-Text | De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization | Notes - MDPI. [Link]

  • Sharma, P.; et al. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC2023 . [Link]

  • Synthesis of pyridine-3-sulfonic acid - PrepChem.com. [Link]

  • Scholl, M.; et al. Synthesis and activity of a new generation of ruthenium-based olefin metathesis catalysts coordinated with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands. Organic Letters1999 , 1 (6), 953-6. [Link]

  • Trnka, T. M.; Grubbs, R. H. Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities. ResearchGate. [Link]

  • Roughley, S. D.; Jordan, A. M. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry2011 , 7, 1145–1173. [Link]

  • Van der Eycken, E.; et al. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC2004 , 2004 (5), 180-186. [Link]

  • Stewart, I. C.; et al. Ruthenium-catalyzed ring-closing metathesis to form tetrasubstituted olefins. Organic Letters2007 , 9 (7), 1339-42. [Link]

  • Publications - The Biegasiewicz Group. [Link]

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A Senior Application Scientist's Guide to the Reactivity of 3-Ethoxy-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth analysis of the chemical reactivity of 3-Ethoxy-5-hydroxypyridine, a disubstituted pyridine bearing two potent electron-donating groups. We will objectively compare its reactivity in key aromatic substitution reactions against unsubstituted pyridine and other relevant derivatives, supported by established chemical principles and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical properties of this highly activated heterocyclic system.

Section 1: The Electronic Landscape of this compound

The reactivity of an aromatic ring is fundamentally governed by its electron density. The parent pyridine ring is considered electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density inductively (-I effect) from the ring carbons. This makes pyridine significantly less reactive than benzene towards electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (NAS).[1]

In this compound, the situation is dramatically altered. The molecule features two powerful electron-donating groups (EDGs) positioned meta to the ring nitrogen:

  • Hydroxyl (-OH) and Ethoxy (-OC₂H₅) Groups: Both substituents exert a dual electronic effect. They are inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atoms. However, this is overwhelmingly surpassed by their powerful positive mesomeric (+M or +R) effect, where the oxygen lone pairs donate significant electron density into the aromatic π-system.[2] This massive influx of electron density transforms the inherently electron-poor pyridine core into a highly electron-rich system.

This strong electron donation has three primary consequences:

  • Enhanced Basicity: The electron density pushed into the ring also increases the electron density on the nitrogen atom, making its lone pair more available for protonation. Consequently, this compound is a significantly stronger base than pyridine.

  • Activation towards Electrophilic Aromatic Substitution (EAS): The high electron density makes the ring highly nucleophilic and thus exceptionally reactive towards electrophiles. Reactions that require harsh conditions for unsubstituted pyridine can proceed under much milder conditions.[3]

  • Deactivation towards Nucleophilic Aromatic Substitution (NAS): The increased electron density repels incoming nucleophiles, making NAS reactions, which are favored on electron-poor rings, extremely difficult.

Figure 1: Dominant electron-donating effects in this compound.

Section 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Directing Effects and Reactivity

For unsubstituted pyridine, electrophilic attack occurs preferentially at the 3-position (meta) because the intermediates from attack at the 2- or 4-positions place an unfavorable positive charge on the electronegative nitrogen atom.[3]

In this compound, the -OH and -OC₂H₅ groups are ortho/para directors.[2] Their powerful activating effects work in concert to direct incoming electrophiles to the positions ortho and para relative to themselves, which are the C2, C4, and C6 positions of the pyridine ring.

  • Attack at C4: This position is ortho to both the -OH and -OC₂H₅ groups, receiving strong activation from each.

  • Attack at C2: This position is ortho to the -OH group and para to the -OC₂H₅ group, also receiving strong, synergistic activation.

  • Attack at C6: This position is para to the -OH group and ortho to the -OC₂H₅ group, again receiving strong activation.

Given the immense activation, electrophilic substitution is expected to be rapid and may even lead to poly-substitution if the reaction conditions are not carefully controlled. The reactivity will be far greater than that of pyridine and significantly higher than monosubstituted derivatives like 3-methoxypyridine.

Experimental Protocol: Electrophilic Bromination of an Activated Pyridine

This protocol describes the bromination of this compound. The choice of a non-lewis acidic bromine source like N-Bromosuccinimide (NBS) is critical. Strong Lewis acids (e.g., FeBr₃), often used to catalyze benzene bromination, would coordinate to the basic pyridine nitrogen, adding a positive charge and deactivating the ring, thereby inhibiting the reaction.[4]

G start Start: Dissolve Substrate reagent Add N-Bromosuccinimide (NBS) in portions at 0°C start->reagent reaction Stir at Room Temperature Monitor by TLC reagent->reaction workup Quench with aq. Na₂S₂O₃ reaction->workup extraction Extract with Ethyl Acetate workup->extraction purify Dry, Concentrate & Purify (Column Chromatography) extraction->purify end End: Isolated Product purify->end

Figure 2: General workflow for electrophilic bromination of an activated pyridine.

Methodology:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq.).

  • Dissolution: Dissolve the substrate in a suitable polar aprotic solvent, such as acetonitrile or N,N-Dimethylformamide (DMF), under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

    • Causality: An inert atmosphere prevents unwanted oxidation, and cooling the reaction helps to control the rate of this highly favorable reaction, preventing potential over-bromination.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: NBS serves as a source of electrophilic bromine (Br⁺) without requiring a harsh Lewis acid catalyst. Portion-wise addition maintains control over the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Section 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (NAS)

Reactivity and Mechanistic Considerations

Nucleophilic aromatic substitution (SNAr) on pyridines typically occurs at the 2- and 4-positions, which are electron-deficient and can stabilize the negative charge of the intermediate Meisenheimer complex via resonance involving the ring nitrogen.[5] The reaction requires a good leaving group (typically a halide) and is greatly accelerated by the presence of electron-withdrawing groups (EWGs) on the ring.[5]

The two strong EDGs in this compound make the ring electron-rich, strongly disfavoring the formation of the negatively charged Meisenheimer complex required for the SNAr mechanism.[5] Therefore, even if a leaving group were present at the 2-, 4-, or 6-position, NAS would be exceptionally sluggish or fail entirely. This is in stark contrast to pyridines bearing EWGs, such as 2-chloro-5-nitropyridine, which are highly activated towards NAS.

Comparative Experimental Protocol: NAS on 2-Chloropyridine

This protocol details a classic SNAr reaction, substituting the chlorine on 2-chloropyridine with an ethoxide nucleophile. It serves as a benchmark to illustrate the type of reaction that this compound is ill-suited for. The reaction of 2-fluoropyridine is reported to be ~320 times faster than 2-chloropyridine, highlighting the leaving group's importance.[6]

G start Start: Prepare Nucleophile reagent Add 2-Chloropyridine start->reagent reaction Heat under Reflux Monitor by GC or TLC reagent->reaction workup Cool and Quench with Water reaction->workup extraction Extract with Diethyl Ether workup->extraction purify Dry, Concentrate & Purify (Distillation) extraction->purify end End: Isolated Product purify->end

Figure 3: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Methodology:

  • Nucleophile Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare sodium ethoxide by carefully adding sodium metal (1.1 eq.) in small pieces to absolute ethanol at 0°C. Allow the mixture to stir until all the sodium has dissolved.

    • Causality:In situ generation of the sodium ethoxide ensures it is anhydrous and highly reactive. Ethanol serves as both the reagent and the solvent.[7]

  • Substrate Addition: To the freshly prepared sodium ethoxide solution, add 2-chloropyridine (1.0 eq.) via syringe.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C). Maintain reflux for 12-24 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.

    • Causality: Significant thermal energy is required to overcome the activation barrier for the initial nucleophilic attack and disruption of aromaticity.[8]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water to quench the reaction and dissolve the sodium chloride byproduct.

  • Extraction & Purification: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully by rotary evaporation. The product, 2-ethoxypyridine, is often purified by distillation.

Section 4: Basicity and Nucleophilicity at the Nitrogen Atom

The basicity of a substituted pyridine is quantified by the pKa of its conjugate acid (the pyridinium ion). Electron-donating groups increase the electron density on the nitrogen, making it a stronger base and thus increasing the pKa value. Conversely, electron-withdrawing groups decrease basicity and lower the pKa.[9]

Comparative pKa Values of Substituted Pyridines
CompoundSubstituent(s)Position(s)pKa of Conjugate AcidReactivity Trend
4-Nitropyridine-NO₂41.61Strongly Deactivated (EAS)
3-Chloropyridine-Cl32.84Deactivated (EAS)
Pyridine -H - 5.17 Baseline
3-Methylpyridine-CH₃35.68Weakly Activated (EAS)
4-Methylpyridine-CH₃46.02Weakly Activated (EAS)
4-Methoxypyridine-OCH₃46.62Strongly Activated (EAS)
This compound -OH, -OC₂H₅ 3, 5 > 6.0 (Estimated) Very Strongly Activated (EAS)

Data sourced from Williams (2022) and Comprehensive pKa Values Database.[10][11]

Conclusion

This compound is a highly electron-rich and activated pyridine derivative. Its reactivity profile is dominated by the powerful electron-donating resonance effects of the hydroxyl and ethoxy groups.

  • Electrophilic Aromatic Substitution: The molecule is exceptionally reactive towards EAS, far more so than unsubstituted pyridine or monosubstituted electron-donating pyridines. Reactions are expected to proceed under mild conditions at the C2, C4, and C6 positions.

  • Nucleophilic Aromatic Substitution: The molecule is strongly deactivated towards NAS. The high electron density of the ring disfavors the key mechanistic step of nucleophilic attack.

  • Basicity: It is a significantly stronger base than pyridine, making the ring nitrogen a more potent nucleophile for reactions like alkylation.

This distinct reactivity profile makes this compound a valuable, albeit specialized, building block. Its utility lies in synthetic routes that capitalize on its high nucleophilicity for electrophilic substitution, while routes requiring nucleophilic substitution on the pyridine ring should be avoided. A thorough understanding of these electronic principles is paramount for its effective application in complex molecule synthesis and drug development.

References

Sources

characterization of 3-hydroxypyridine-2(1H)-thiones and their metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 3-Hydroxypyridine-2(1H)-thiones and Their Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-hydroxypyridine-2(1H)-thiones (3-HPTs) represent a specialized class of bidentate O,S-donor ligands that have emerged as superior alternatives to traditional hydroxamic acids and N-oxide chelators (like Pyrithione) in metalloenzyme inhibition. Unlike the broad-spectrum toxicity associated with 1-hydroxypyridine-2(1H)-thione (Pyrithione), 3-HPTs exhibit remarkable isoform selectivity, particularly against Histone Deacetylases (HDAC6 and HDAC8) and metallo-


-lactamases.

This guide provides an objective technical comparison of 3-HPTs against their structural isomers and functional analogs, supported by experimental protocols for synthesis, spectroscopic characterization, and stability validation.

Structural Dynamics & Tautomerism

The defining feature of 3-HPT is its ability to exist in a tautomeric equilibrium between the thione and thiol forms. Understanding this equilibrium is critical for interpreting spectroscopic data and predicting metal coordination modes.

The Thione-Thiol Equilibrium

In the solid state and polar solvents, the thione form predominates. This is crucial because the "hard" oxygen and "soft" sulfur donor atoms create a "mismatched" coordination environment that stabilizes transition metals in intermediate oxidation states (e.g., Zn(II), Cu(II), Fe(III)).

  • Thione Form (A): Proton on Nitrogen. C=S double bond character.

  • Thiol Form (B): Proton on Sulfur. Aromatic pyridine ring character.[1][2]

Upon metal coordination, the ligand typically deprotonates to form a neutral complex


, where the anionic ligand binds through the phenolate oxygen and the thione sulfur.
Diagram 1: Tautomerism & Metal Coordination Logic

HPT_Dynamics cluster_0 Coordination Mode Thione 3-HPT (Thione Form) (Dominant in Solid/Polar) Thiol 3-HPT (Thiol Form) (Aromatic) Thione->Thiol Tautomerism (Fast) Deprot Anionic Ligand (L-) (O,S Donor) Thione->Deprot -H+ (Base) Thiol->Deprot -H+ Complex Metal Complex [M(L)n] (Neutral, Lipophilic) Deprot->Complex + M(n+) (Zn, Fe, Cu)

Caption: Tautomeric equilibrium of 3-HPT and subsequent deprotonation leading to bidentate O,S metal coordination.

Comparative Performance Analysis

This section objectively compares 3-HPTs against the industry standards: Pyrithione (1-HPT) and Hydroxamic Acids (SAHA) .

Table 1: Physicochemical & Biological Comparison
Feature3-HPT (Subject) Pyrithione (1-HPT) Hydroxamic Acids
Donor Set O, S (C-OH, C=S)O, S (N-O, C=S)O, O (C=O, N-OH)
Metal Affinity (Zn) High (Thiophilic)High (Thiophilic)Moderate
Selectivity High (HDAC6/8 specific)Low (Broad spectrum)Low (Pan-HDAC)
Cytotoxicity Targeted (Tumor selective)High (General toxicity)Moderate
Log

(Fe)
~36.7 (High Stability)~32-35~28-30
Pharmacokinetics Improved lipophilicityPoor oral bioavailabilityRapid hydrolysis
Key Insights:
  • Selectivity Mechanism: Unlike Pyrithione, which indiscriminately chelates metals causing broad toxicity, 3-HPT derivatives fit into the hydrophobic channel of HDAC6, utilizing the "soft" sulfur to bind the active site Zinc with high specificity.

  • Stability: The log

    
     value of ~36.7 for Fe(III) complexes of 3-HPT derivatives indicates exceptional stability, surpassing many O,O donor chelators (like Maltol). This makes them excellent candidates for iron chelation therapy or as siderophore mimics.
    

Spectroscopic Characterization Guide

To validate the synthesis and complexation of 3-HPTs, specific spectral markers must be monitored.

A. Infrared Spectroscopy (FT-IR)

The diagnostic band is the Thione (C=S) stretch.

  • Ligand: A strong band appears at 1100–1320 cm⁻¹ (typically ~1314 cm⁻¹ for derivatives).

  • Complex: Upon coordination, this band shifts to lower frequency (red shift) or diminishes in intensity, indicating sulfur coordination.

  • Validation: Absence of S-H stretch (2500–2600 cm⁻¹) confirms the thione tautomer in the solid state.

B. UV-Vis Spectroscopy
  • Ligand:

    
     transitions typically around 300–350 nm.
    
  • Complex (Fe-III): Distinct Ligand-to-Metal Charge Transfer (LMCT) bands appear in the visible region (400–600 nm ), often giving deep blue or violet colors.

  • Stoichiometry: Use the Job’s Method of Continuous Variation at the

    
     of the complex to confirm 2:1 (Zn/Cu) or 3:1 (Fe) stoichiometry.
    
C. 1H-NMR Spectroscopy
  • Thione Proton: In DMSO-

    
    , the NH proton of the thione form is often broad and downfield (
    
    
    
    13.0–13.5 ppm
    ).
  • Complexation: Disappearance of the NH/OH signal confirms deprotonation and metal binding.

Experimental Protocols

Protocol A: Synthesis of 3-Hydroxypyridine-2(1H)-thione

Methodology adapted from Lawesson’s Reagent thionation.

  • Reagents: 3-hydroxypyridine-2-one (1.0 eq), Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.

  • Reflux: Suspend starting material in toluene. Add Lawesson’s reagent.[3] Reflux under

    
     atmosphere for 2–4 hours. The mixture will turn yellow/orange.
    
  • Workup: Cool to room temperature. Filter off the solid byproduct. Evaporate the filtrate to dryness.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH).

  • Yield: Typically 60–80%. Yellow crystalline solid.

Protocol B: General Metal Complexation (Fe/Zn)

Self-validating stoichiometry check included.

  • Ligand Solution: Dissolve 3-HPT (3.0 mmol) in Ethanol (20 mL).

  • Metal Solution: Dissolve Metal Salt (

    
     or 
    
    
    
    , 1.0 mmol) in Ethanol/Water (1:1, 10 mL).
  • Mixing: Add metal solution dropwise to ligand solution.

    • Observation: Immediate color change (e.g., Deep Blue/Black for Fe).

  • pH Adjustment: Adjust pH to ~6.0–7.0 using 0.1 M NaOH to facilitate deprotonation.

  • Precipitation: Stir for 1 hour. The complex usually precipitates.

  • Isolation: Filter, wash with cold water and diethyl ether. Dry under vacuum.

Biological Mechanism of Action

The efficacy of 3-HPT metal complexes, particularly in oncology, relies on their ability to insert the "soft" sulfur into the active site of Zinc-metalloproteases.

Diagram 2: HDAC Inhibition Pathway

HDAC_Pathway Ligand 3-HPT Ligand (Lipophilic Prodrug) CellEntry Cellular Uptake (Passive Diffusion) Ligand->CellEntry Target Target: HDAC6 / HDAC8 (Zinc Active Site) CellEntry->Target Binding Zinc Chelation (O,S Bidentate Binding) Target->Binding High Affinity Effect Accumulation of Acetylated Tubulin/Histones Binding->Effect Enzyme Inhibition Outcome Apoptosis / Cell Cycle Arrest Effect->Outcome

Caption: Mechanism of action for 3-HPT derivatives acting as Zinc Binding Groups (ZBG) in HDAC inhibition.

References

  • Katoh, A., et al. (2006). Synthesis and characterization of Fe(III) and Pb(II) complexes with 3-hydroxypyridine-2(1H)-thiones. Hemoglobin.[4] Link

  • Oyelere, A. J., et al. (2013). 3-Hydroxypyridine-2-thione-based histone deacetylase inhibitors.[3][5][6][7] Journal of Medicinal Chemistry. Link

  • Kandioller, W., et al. (2021).[3] High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. MDPI Molecules. Link

  • Lin, L., et al. (2021).[8] Identification of 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione as a metal-binding motif for the inhibition of botulinum neurotoxin A. RSC Medicinal Chemistry.[8] Link

  • Santos, M. A., et al. (2010). Complexes of hydroxy(thio)pyrone and hydroxy(thio)pyridinone with Zn(II) and Mo(VI).[9] Thermodynamic stability and insulin-mimetic activity.[9] Metallomics. Link

Sources

evaluation of the environmental impact of different pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Petrochemical to Bio-Refinery

The synthesis of pyridine and its derivatives—critical scaffolds in agrochemicals (e.g., paraquat) and pharmaceuticals (e.g., niacin, vitamin B6)—is undergoing a paradigm shift. Historically dominated by the Chichibabin condensation of petrochemical aldehydes, the industry is now pivoting toward renewable feedstocks due to the "glycerol glut" generated by biodiesel production.

This guide objectively compares three distinct synthetic methodologies:

  • Traditional Petrochemical Chichibabin (Baseline)

  • Zeolite-Catalyzed Biomass Conversion (The Sustainable Contender)

  • Microwave-Assisted Multicomponent Reaction (The High-Throughput Pharma Solution)

Our analysis reveals that while traditional methods offer established scalability, the Glycerol-to-Pyridine (GtP) route over HZSM-5 zeolites offers a superior Life Cycle Assessment (LCA) profile, albeit with engineering challenges regarding catalyst coking.

Comparative Analysis of Synthesis Routes

Method A: Traditional Chichibabin Condensation (Baseline)
  • Chemistry: Gas-phase condensation of acetaldehyde and formaldehyde with ammonia.

  • Catalyst: Amorphous silica-alumina (typically).

  • Status: The industrial workhorse.

  • Environmental Flaw: Relies on non-renewable fossil-fuel precursors. High temperatures (>400°C) and low selectivity often result in a "tarry" product requiring energy-intensive distillation.

Method B: Thermo-Catalytic Conversion of Glycerol (Bio-Renewable)
  • Chemistry: Dehydration of glycerol (a biodiesel byproduct) to acrolein in situ, followed by ammonolysis and cyclization.

  • Catalyst: Shape-selective Zeolites (HZSM-5).

  • Advantage: Utilizes a waste stream.[1] The shape selectivity of ZSM-5 (pore size ~0.55 nm) suppresses the formation of bulky poly-substituted byproducts, enhancing atom economy.

  • Critical Parameter: The Si/Al ratio of the zeolite is the "tuning knob" for acidity. A ratio of ~25–38 provides the optimal balance between Brønsted acid sites (for dehydration) and Lewis acid sites (for cyclization).

Method C: Microwave-Assisted One-Pot MCR (Lab/Pharma Scale)
  • Chemistry: Hantzsch or Bohlmann-Rahtz synthesis in aqueous or ethanol media.

  • Technique: Dielectric heating (Microwave) in continuous flow.[2]

  • Advantage: Extreme reaction speed (minutes vs. hours) and high E-factor efficiency due to solvent minimization. Ideal for library generation in drug discovery.

Visualizing the Mechanistic Pathways

To understand the selectivity advantage of Method B (Glycerol/ZSM-5), we must visualize the reaction occurring inside the zeolite pore. The pore dimensions physically constrain the transition states, preventing the formation of "coke" precursors (large polymerized networks).

Glycerol_Conversion cluster_Zeolite Inside ZSM-5 Pore (0.55 nm) Glycerol Glycerol (Feed) AcidSites HZSM-5 Acid Sites (Brønsted/Lewis) Glycerol->AcidSites Dehydration (-2 H2O) Acrolein Acrolein (Intermediate) AcidSites->Acrolein Imine Imine Species Acrolein->Imine + NH3 Pyridine Pyridine Base Imine->Pyridine Cyclization & Dehydrogenation Coke Coke/Tar (Restricted) Imine->Coke Polymerization Coke->AcidSites Deactivation

Figure 1: Mechanistic pathway of Glycerol-to-Pyridine conversion over HZSM-5. Note how the pore structure restricts coke formation, a major advantage over amorphous catalysts.

Quantitative Environmental Assessment

The following data consolidates experimental metrics from recent high-impact studies (see References).

MetricMethod A: Petro-ChichibabinMethod B: Glycerol/HZSM-5Method C: Microwave MCR
Feedstock Fossil (Aldehydes)Renewable (Glycerol)Variable (Aldehydes/Esters)
Reaction Temp 400–500°C500–550°C100–140°C (MW)
Carbon Yield 40–50%35–42%75–86%
Atom Economy ModerateHigh (Water is main byproduct)High (Solvent-free potential)
E-Factor High (Solvent/Tar waste)Low (Mainly water)Very Low (< 5)
Scalability High (Tons)Medium (Pilot Scale)Low/Medium (Kg Flow)
Catalyst Life Short (Coking)Medium (Regenerable)N/A (Often uncatalyzed or homogeneous)

Scientist's Note: While Method C has the best yield, it is currently limited to high-value pharmaceutical intermediates. Method B is the only viable "Green Chemistry" replacement for bulk pyridine production.

Detailed Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility relies on conditioning . For Method B, the calcination of the zeolite is not a formality; it defines the active acid site density.

Protocol 1: Bio-Renewable Synthesis (Glycerol over HZSM-5)

Target: Sustainable production of Pyridine and Picolines.

1. Catalyst Preparation:

  • Material: HZSM-5 Zeolite (Si/Al ratio = 25–38).

  • Activation: Calcine the catalyst at 550°C for 5 hours in static air. This removes template residues and ensures Brønsted acid sites are active.

  • Loading: Pack 1.0 g of catalyst into a fixed-bed quartz reactor (approx. 10 mm ID). Secure with quartz wool.

2. Reactor Setup & Pre-treatment:

  • Place reactor in a split-tube furnace.

  • Flush with N₂ (40 mL/min) while ramping temperature to 525°C .

3. Reaction Feed (The Critical Step):

  • Feedstock: Aqueous Glycerol (20 wt%). Note: Pure glycerol is too viscous and leads to immediate coking. Water acts as a steam diluent.

  • Ammonia Source: Co-feed gaseous NH₃.

  • Molar Ratio: Maintain NH₃:Glycerol ratio at 12:1 . Excess ammonia is crucial to prevent glycerol polymerization.

  • Space Velocity (WHSV): Set glycerol flow to achieve WHSV = 1 h⁻¹.

    • Calculation: If using 1g catalyst, feed 1g of glycerol per hour.[3]

4. Product Collection:

  • Direct reactor effluent into an ice-bath condensation trap.

  • Analysis: Extract organic phase with dichloromethane (DCM) and analyze via GC-FID using a wax column (polar) to separate pyridine isomers.

5. Regeneration (Self-Validating Step):

  • If conversion drops <90%, switch feed to Air (50 mL/min) at 550°C for 3 hours to burn off coke. Activity should return to >95% of fresh catalyst.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Target: Rapid library generation of substituted pyridines.

1. Reagent Setup:

  • Vessel: 10 mL microwave-transparent vial (Pyrex/Borosilicate).

  • Reactants:

    • Aldehyde (1.0 equiv)

    • Ethyl acetoacetate (2.0 equiv)

    • Ammonium acetate (1.2 equiv)

  • Solvent: Ethanol (Green solvent) or Water (if solubility permits).

2. Microwave Parameters:

  • Instrument: Monomode Microwave Reactor (e.g., CEM or Biotage).

  • Settings:

    • Temperature: 140°C

    • Power: Dynamic (Max 300W)

    • Pressure Limit: 250 psi

    • Time: 5–10 minutes (Hold time).

3. Work-up:

  • Cool to room temperature.

  • Oxidation Step: The Hantzsch reaction produces 1,4-dihydropyridine.[4] Add MnO₂ or simple aeration to aromatize to pyridine.

  • Purification: Most products precipitate upon cooling or adding water. Filter and recrystallize from EtOH.

Process Workflow Diagram

This diagram illustrates the operational differences between the continuous gas-phase bio-route and the batch/flow microwave route.

Process_Comparison cluster_Bio Method B: Bio-Renewable (Continuous) cluster_MW Method C: Microwave MCR (Batch/Flow) Input1 Biomass (Glycerol) PreHeat Pre-heater (250°C) Vaporization Input1->PreHeat Reactor Fixed Bed Reactor HZSM-5 (550°C) PreHeat->Reactor + NH3 Gas Separator Condenser/Separator Reactor->Separator Product1 Pyridine Bases Separator->Product1 Input2 Aldehydes + Esters MW_Reactor MW Reactor (140°C, 10 min) Input2->MW_Reactor Oxidation Oxidation Step (Aromatization) MW_Reactor->Oxidation Product2 Substituted Pyridines Oxidation->Product2

Figure 2: Operational workflow comparison. Method B is continuous and suited for bulk chemicals; Method C is batch/flow suited for fine chemicals.

References

  • Cheng, Y., et al. (2021). "Insight into the Mechanism of Glycerol Dehydration and Subsequent Pyridine Synthesis." ACS Omega. [Link]

  • Zhang, X., et al. (2015). "Towards the sustainable production of pyridines via thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts." Green Chemistry. [Link]

  • Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry. [Link]

  • Bagley, M. C., et al. (2012). "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein Journal of Organic Chemistry. [Link]

  • Pala-Rosas, I., et al. (2023).[5] "Sustainable Synthesis of Pyridine Bases from Glycerol." Catalysts. [Link][3][5][6][7][8]

Sources

cost-benefit analysis of different synthetic strategies for hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Cost-Benefit Analysis of Synthetic Strategies for Hydroxypyridines

Hydroxypyridines are a cornerstone class of heterocyclic compounds, serving as indispensable intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their structural isomers—2-, 3-, and 4-hydroxypyridine—each possess unique reactivity profiles, dictating their applications and, consequently, the preferred methods for their synthesis. The choice of a synthetic route is a critical decision in drug development and chemical manufacturing, balancing factors of cost, yield, scalability, safety, and environmental impact.

This guide provides a comprehensive cost-benefit analysis of prevalent and emerging synthetic strategies for producing the three primary isomers of hydroxypyridine. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative framework to aid researchers and process chemists in making informed strategic decisions.

Synthesis of 2-Hydroxypyridine (2-Pyridone)

2-Hydroxypyridine exists in a tautomeric equilibrium with its keto form, 2-pyridone.[3] This duality governs its reactivity and makes it a versatile precursor for a range of bioactive molecules.[3][4]

Strategy A: Multicomponent Solvent-Free Synthesis

This modern approach aligns with the principles of green chemistry, offering high efficiency and minimal environmental impact. It involves a one-pot condensation of an alkene, a ketone, and ammonium acetate.[4][5]

  • Causality and Mechanism: This reaction proceeds through a cascade of imine formation, Michael addition, and intramolecular cyclization followed by aromatization. The absence of a solvent not only reduces waste but can also accelerate reaction rates by increasing reactant concentration. Heating provides the necessary activation energy for the cyclization and dehydration steps.

  • Cost-Benefit Analysis:

    • Cost: Low to moderate. The starting materials (alkenes, ketones, ammonium acetate) are generally inexpensive and readily available. The primary cost is energy for heating, but the short reaction times mitigate this.

    • Yield: High yields are typically achieved.[4]

    • Scalability: Excellent. The solvent-free nature and one-pot procedure make it highly amenable to large-scale industrial production.

    • Green Chemistry: Superior. This method avoids hazardous organic solvents, reduces waste, and exhibits high atom economy.[6]

A Aromatic Alkene + Aromatic Ketone + Ammonium Acetate B Mix Reagents (Solvent-Free) A->B 1. Combine C Heat Reaction Mixture (e.g., 80 °C, 3-6 h) B->C 2. React D Monitor by TLC C->D Continuous E Cool to Room Temperature D->E 3. On Completion F Wash with Diethyl Ether and Ethanol E->F 4. Purify G Filter and Dry F->G 5. Isolate H Final Product: 4,6-Diaryl-3-cyano-2-pyridone G->H

Caption: Workflow for the green, solvent-free synthesis of 2-pyridone derivatives.

  • Combine an aromatic alkene (0.01 mol), an aromatic ketone (0.01 mol), and ammonium acetate (0.01 mol) in a reaction vessel.

  • Heat the mixture to 80 °C without any solvent.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) over 3–6 hours.

  • Upon completion, allow the crude product to cool to room temperature.

  • Wash the solid residue several times with diethyl ether and ethanol to remove unreacted starting materials.

  • Filter the product to afford the corresponding pure heterocycle.

Strategy B: Hydrolysis of 2-Chloropyridine

This is a more traditional, yet effective, method involving the nucleophilic substitution of a halogenated precursor. Modern refinements have significantly improved its viability.

  • Causality and Mechanism: The process involves the hydrolysis of 2-chloropyridine. Historically, this required harsh conditions (concentrated HCl, high pressure) with poor yields.[7] A significant improvement involves using an aqueous alkaline solution in the presence of a tertiary alcohol (e.g., t-butanol), which acts as a phase-transfer catalyst, facilitating the interaction between the aqueous hydroxide and the organic substrate.[7]

  • Cost-Benefit Analysis:

    • Cost: Moderate. 2-chloropyridine is a common starting material. The cost of the tertiary alcohol and the base (e.g., KOH) must be considered.

    • Yield: Good to excellent yields can be achieved with the improved protocol.[7]

    • Scalability: Good. The reaction can be performed at atmospheric pressure, simplifying reactor requirements for scale-up.

    • Green Chemistry: Fair. While it avoids highly corrosive acids and extreme pressures of older methods, it still involves a halogenated starting material and organic solvents.

Synthesis of 3-Hydroxypyridine

3-Hydroxypyridine is a key intermediate for various pharmaceuticals and agrochemicals.[2] Its synthesis often involves ring formation or the functionalization of pre-formed rings.

Strategy A: Synthesis from Bio-based Furfural

A prominent green chemistry approach utilizes furfural, a renewable feedstock derived from lignocellulosic biomass, to produce 3-hydroxypyridine.[8][9][10]

  • Causality and Mechanism: This one-step process involves the reaction of furfural with an ammonia source in water over a heterogeneous catalyst, such as Raney Fe.[10] The reaction proceeds via reductive amination of the furfural, followed by ring-opening, recyclization, and dehydration/aromatization to form the pyridine ring. The Raney Fe catalyst is crucial for activating the aldehyde group.[10]

  • Cost-Benefit Analysis:

    • Cost: Low. Furfural is an inexpensive, bio-based platform chemical. The Raney Fe catalyst is also cost-effective compared to precious metal catalysts.[9] The use of water as a solvent further reduces costs.

    • Yield: Moderate. Reported yields can reach up to 18.2%.[9][10] While not as high as other methods, the low cost of raw materials can make it economically attractive.

    • Scalability: Good. The use of a heterogeneous catalyst simplifies product separation and catalyst recycling, which is advantageous for continuous or large-batch processing.

    • Green Chemistry: Excellent. This route is based on a renewable feedstock, uses water as a solvent, and employs a non-precious metal catalyst, making it a highly sustainable option.[9]

A Furfural + Ammonia Source + Raney Fe Catalyst B Add to Deionized Water in Reactor A->B 1. Combine C React under N₂ Atmosphere (120 °C, 2-5h) B->C 2. React D Cool and Perform Solid-Liquid Separation C->D 3. Post-Reaction E Collect Liquid Phase D->E 4. Isolate F Purify Liquid Phase (e.g., Chromatography) E->F 5. Purify G Final Product: 3-Hydroxypyridine F->G

Caption: One-step conversion of renewable furfural to 3-hydroxypyridine.

  • In a pressure-resistant reactor, combine furfural, an ammonia source (e.g., aqueous ammonia), and a Raney Fe catalyst in deionized water.

  • Seal the reactor and purge with nitrogen gas.

  • Heat the reaction mixture to 100-140 °C (e.g., 120 °C) and stir for 1-5 hours.

  • After the reaction, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration or centrifugation.

  • Collect the liquid phase containing the product.

  • Purify the 3-hydroxypyridine from the aqueous solution, typically through extraction and chromatography or distillation.

Strategy B: Hydrolysis of 3-Pyridinesulfonic Acid

This is a classical industrial method for producing 3-hydroxypyridine on a large scale.

  • Causality and Mechanism: The synthesis involves the high-temperature hydrolysis of 3-pyridinesulfonic acid in a highly alkaline aqueous solution under pressure. The sulfonate group is displaced by a hydroxide ion in a nucleophilic aromatic substitution reaction. The primary challenge is ensuring uniform heating in large batches to prevent local overheating, which can lead to byproduct formation and reduced yields.[11]

  • Cost-Benefit Analysis:

    • Cost: Moderate to high. While the precursors can be sourced, the process requires high pressure and temperature, leading to significant energy and capital equipment costs.[11]

    • Yield: Good yields (over 80%) can be achieved under optimized conditions.[11]

    • Scalability: Challenging. Maintaining uniform heating and managing the fluidity of the reaction mass are significant hurdles in large-scale operations.[11] Frothing can also be an issue.

    • Green Chemistry: Poor. The process is energy-intensive and uses strong bases.

Synthesis of 4-Hydroxypyridine (4-Pyridone)

4-Hydroxypyridine is a vital intermediate for pharmaceuticals, including diuretics like torasemide, and for the acylation catalyst DMAP.[12]

Strategy A: Diazotization of 4-Aminopyridine

This is a highly efficient and widely cited method for producing high-purity 4-hydroxypyridine.[12]

  • Causality and Mechanism: The synthesis begins with the diazotization of 4-aminopyridine using a nitrite source (e.g., butyl nitrite) in a strong acid like sulfuric acid. This forms a diazonium salt intermediate. The diazonium solution is then carefully hydrolyzed, often in a basic solution (e.g., barium hydroxide), to replace the diazonium group with a hydroxyl group. The choice of base is critical to neutralize the strong acid and facilitate the hydrolysis while precipitating sulfate, simplifying workup.[12]

  • Cost-Benefit Analysis:

    • Cost: Moderate. 4-aminopyridine is a relatively inexpensive starting material. The costs of butyl nitrite, sulfuric acid, and the neutralization base contribute to the overall expense.

    • Yield: Excellent. This method can achieve yields of approximately 92% with product purity over 99%.[12]

    • Scalability: Good. The reaction steps are straightforward, although temperature control during diazotization is critical for safety and yield, which requires robust engineering controls on a large scale.

    • Green Chemistry: Fair. The process generates significant salt waste from the neutralization step. However, it avoids halogenated intermediates and offers a high yield, which improves overall efficiency.

  • Preparation of Diazonium Solution:

    • In a three-neck flask, slowly add 140 mL of 98% concentrated sulfuric acid to 400 mL of water, maintaining the temperature between 20-40 °C.

    • Cool the solution and add 95 g of 99% 4-aminopyridine at 0-20 °C.

    • Slowly add 150.8 g of butyl nitrite over approximately 120 minutes, strictly controlling the temperature. Monitor the reaction until completion.

  • Hydrolysis and Neutralization:

    • In a separate vessel, prepare a solution of barium hydroxide.

    • Carefully add the diazonium solution to the barium hydroxide solution, controlling the temperature at 30-60 °C until the pH is 7.5-8.

    • Bubble carbon dioxide through the solution to react with excess barium hydroxide until the pH is 6.

  • Purification:

    • Filter the mixture to remove precipitated barium salts and wash the filter cake.

    • The resulting filtrate is a crude solution of 4-hydroxypyridine.

    • Purify the crude product by adding activated carbon and performing vacuum distillation to obtain high-purity 4-hydroxypyridine.

Strategy B: Copper-Catalyzed Reaction of Pyridine-4-boronic acid

This method represents a greener, catalytic approach to forming the C-O bond.

  • Causality and Mechanism: The reaction involves the copper-catalyzed hydroxylation of pyridine-4-boronic acid. A copper(II) sulfate catalyst, potentially in the presence of a ligand like ellagic acid, facilitates the coupling of the boronic acid with a hydroxyl source.[13] The reaction is typically run in an alcohol solvent like methanol at a moderate temperature.

  • Cost-Benefit Analysis:

    • Cost: Moderate to high. Pyridine-4-boronic acid is more expensive than 4-aminopyridine. The copper catalyst is inexpensive, but the overall cost is driven by the boronic acid precursor.

    • Yield: Good, with reported yields around 76%.[13]

    • Scalability: Fair. Catalytic processes are generally scalable, but the cost of the starting material may limit its application for bulk manufacturing unless the price of boronic acids decreases.

    • Green Chemistry: Good. This method uses a catalytic amount of a non-precious metal and avoids stoichiometric, hazardous reagents.[13]

Comparative Summary of Synthetic Strategies

StrategyIsomerKey Starting MaterialsTypical YieldCost-Benefit ProfileGreen Chemistry Rating
Multicomponent Reaction 2-HPAlkenes, Ketones, NH₄OAcHigh[4]Low Cost, High Yield. Excellent for diverse derivatives.★★★★★
Hydrolysis of 2-Chloropyridine 2-HP2-Chloropyridine, Base, t-AlcoholGood[7]Moderate Cost, Good Yield. Improved traditional method.★★★☆☆
From Bio-based Furfural 3-HPFurfural, Ammonia SourceModerate (18%)[10]Very Low Cost, Moderate Yield. Economical due to cheap, renewable feedstock.★★★★★
Hydrolysis of 3-Pyridinesulfonic Acid 3-HP3-Pyridinesulfonic Acid, BaseGood (>80%)[11]High Cost, Good Yield. Energy-intensive and challenging to scale.★☆☆☆☆
Diazotization of 4-Aminopyridine 4-HP4-Aminopyridine, NitriteExcellent (92%)[12]Moderate Cost, Excellent Yield. Highly efficient and reliable.★★★☆☆
Cu-Catalyzed Boronic Acid Reaction 4-HPPyridine-4-boronic acidGood (76%)[13]Higher Cost, Good Yield. Limited by precursor cost.★★★★☆

Conclusion

The optimal synthetic strategy for hydroxypyridines is highly dependent on the desired isomer and the specific priorities of the project. For 2-hydroxypyridines , modern multicomponent reactions offer an unparalleled combination of low cost, high yield, and environmental sustainability.[4] For 3-hydroxypyridine , the emerging route from bio-based furfural presents a compelling, cost-effective, and green alternative to traditional energy-intensive methods, despite its currently moderate yields.[9][10] Finally, for 4-hydroxypyridine , the diazotization of 4-aminopyridine remains a robust and high-yielding method of choice for producing high-purity material, representing a well-balanced industrial process.[12] As green chemistry principles become more integrated into process development, catalytic and bio-based routes will likely become increasingly favored across all isomers.

References

  • MDPI. Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 4-Hydroxypyridine: Benefits and Preparation Process by Manufacturer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. [Link]

  • ACS Publications. Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. [Link]

  • LookChem. 4-Hydroxypyridine | Properties, Uses, Safety, Synthesis & Supplier China. [Link]

  • ACS Publications. Hydroxypyridinone Journey into Metal Chelation | Chemical Reviews. [Link]

  • Sílice (CSIC). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. [Link]

  • ResearchGate. Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. [Link]

  • Eureka. 2-amino-3-hydroxypyridine and its preparation method and purification method. [Link]

  • Google Patents.
  • BLOOM TECH. 2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory - Wholesale Price. [Link]

  • Google Patents. Process for preparing 4-hydroxypyridines.
  • Google Patents. Process for preparing 4-hydroxypyridines.
  • ResearchGate. Synthesis of 3-hydroxypyridines from bio-based furfural. [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 2-Hydroxypyridine in Synthesis. [Link]

  • Google Patents. Process of preparation of 2-hydroxypyridine-1-oxide and homologs.
  • RASAYAN Journal of Chemistry. GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Journal of Survey in Fisheries Sciences. Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. [Link]

  • Google Patents. 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • Google Patents.
  • ResearchGate. Facile pyridinization of bio-based furfural into 3-hydroxypyridines over Raney Fe catalyst. [Link]

  • PubMed. Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. [Link]

  • Google Patents. Process for the production of 2-hydroxypyridine.
  • Eureka | Patsnap. A kind of synthesis technique of 3-hydroxy-2-nitropyridine. [Link]

  • VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • Dalton Transactions (RSC Publishing). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... [Link]

  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Eureka | Patsnap. Preparation method of 3-amino-2-hydroxypyridine. [Link]

  • PMC. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. [Link]

  • Beilstein Journals. Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.